Product packaging for 5-Iodo-1-methylindoline-2,3-dione(Cat. No.:CAS No. 76034-84-9)

5-Iodo-1-methylindoline-2,3-dione

Cat. No.: B3283012
CAS No.: 76034-84-9
M. Wt: 287.05 g/mol
InChI Key: FVRVCKWJOSBBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-1-methylindoline-2,3-dione (CAS 76034-84-9) is a strategically functionalized isatin derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pivotal iodine atom at the 5-position and an N-methyl group, making it a versatile intermediate for constructing novel molecular architectures. Isatin scaffolds are recognized as privileged structures in anticancer research, with demonstrated capabilities to induce apoptosis through mechanisms such as caspase activation and kinase inhibition . This compound is particularly valuable for the design and synthesis of potential caspase-3 inhibitors. Caspase-3 is a key executioner enzyme in the apoptotic pathway, and its inhibitors are investigated as molecular imaging probes for non-invasively monitoring treatment-induced cell death . The 5-iodo substituent is amenable to further synthetic modification via cross-coupling reactions, enabling rapid diversification to create targeted libraries for biological screening . Researchers utilize this chemical in the development of hybrid molecules that may help overcome multidrug resistance in cancers and reduce side effects . Applications & Research Value: • Apoptosis Imaging Probes: Serves as a key precursor in the radiosynthesis of caspase-3 selective ligands for SPECT imaging, aiding in the early assessment of therapy efficacy . • Anticancer Agent Development: Functions as a core scaffold for designing isatin-heterocyclic hybrids that target multiple oncogenic pathways, including VEGFR-2 and EGFR . • Synthetic Versatility: The iodine handle allows for efficient further functionalization through modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), facilitating extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO2 B3283012 5-Iodo-1-methylindoline-2,3-dione CAS No. 76034-84-9

Properties

IUPAC Name

5-iodo-1-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVCKWJOSBBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Iodo-1-methylindoline-2,3-dione chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes data from structurally related analogs, namely 5-iodoisatin and N-methylisatin, to provide a predictive understanding of its characteristics.

Core Chemical Properties

This compound, also known as 5-Iodo-1-methylisatin, is a halogenated derivative of N-methylisatin. Its fundamental chemical identifiers and properties are summarized below.

PropertyValueSource
CAS Number 76034-84-9[1]
Molecular Formula C₉H₆INO₂[2]
Molecular Weight 287.05 g/mol [2]
IUPAC Name 5-iodo-1-methylindole-2,3-dione
Physical Properties
Property5-IodoisatinN-MethylisatinThis compound (Predicted)
Melting Point 276-280 °C (lit.)[3]130-133 °C (lit.)[2]The melting point is expected to be between that of 5-iodoisatin and N-methylisatin. The N-methylation will likely lower the melting point compared to 5-iodoisatin due to the disruption of intermolecular hydrogen bonding.
Solubility Soluble in acetone, acetic acid, and ethanol; insoluble in water.[4]Insoluble in water.[2]Solubility is predicted to be similar to its parent compounds, with low solubility in water and better solubility in polar organic solvents.
Boiling Point Data not available287.44°C (rough estimate)[5]A reliable experimental value is not available.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. The following sections provide experimental data for 5-iodoisatin and N-methylisatin to predict the spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 5-Iodoisatin (in DMSO-d₆):

  • δ 11.11 (s, 1H, NH)

  • δ 7.88 (dd, 1H, J=1.8, 8.2Hz, H-6)

  • δ 7.76 (d, 1H, J=1.8Hz, H-4)

  • δ 6.75 (d, 1H, J=8.2 Hz, H-7)[4]

¹³C NMR of 5-Iodoisatin (in DMSO-d₆):

  • δ 183.7 (C-3)

  • δ 159.3 (C-2)

  • δ 150.7 (C-7a)

  • δ 142.0 (C-6)

  • δ 132.9 (C-4)

  • δ 120.4 (C-3a)

  • δ 115.2 (C-7)

  • δ 85.8 (C-5)[4]

¹H NMR of N-Methylisatin (in CDCl₃):

  • δ 7.60-7.54 (m, 2H)

  • δ 7.12-7.08 (m, 1H)

  • δ 6.88 (d, 1H)

  • δ 3.22 (s, 3H)[6]

¹³C NMR of N-Methylisatin (in MeOD):

  • Data for specific shifts is available in the literature, showing characteristic peaks for the carbonyl carbons and the aromatic ring.[7]

Predicted NMR for this compound:

  • ¹H NMR: The spectrum is expected to show aromatic protons with chemical shifts influenced by the iodine atom, similar to 5-iodoisatin. A singlet corresponding to the N-methyl group will be present, likely around 3.2 ppm. The NH proton signal will be absent.

  • ¹³C NMR: The spectrum will display signals for the two carbonyl carbons, the aromatic carbons, and the N-methyl carbon. The chemical shift of the carbon bearing the iodine atom (C-5) will be significantly shifted to a lower field compared to the corresponding carbon in N-methylisatin.

Infrared (IR) Spectroscopy

IR of 5-Iodoisatin (KBr):

  • ν 3241 cm⁻¹ (N-H stretching)

  • ν 1731-1751 cm⁻¹ (C=O stretching)

  • ν 1606, 1458, 1198 cm⁻¹ (aromatic and other vibrations)[4]

IR of N-Methylisatin (KBr):

  • Characteristic C=O stretching bands are observed. The N-H stretching band is absent.[8]

Predicted IR for this compound: The IR spectrum will be characterized by the absence of an N-H stretching band and the presence of strong carbonyl stretching bands, similar to N-methylisatin. The presence of the iodine atom may cause slight shifts in the fingerprint region.

Mass Spectrometry (MS)

MS of 5-Iodoisatin:

  • The mass spectrum shows the molecular ion peak corresponding to its molecular weight.[9]

MS of N-Methylisatin:

  • The mass spectrum shows a molecular ion peak at m/z 161.[8]

Predicted MS for this compound: The mass spectrum is expected to show a prominent molecular ion peak at m/z 287, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO and potentially the iodine atom.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-methylation of 5-iodoisatin.

Materials:

  • 5-Iodoisatin

  • Sodium hydride (NaH)

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-iodoisatin in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise to the cooled solution. Stir the resulting slurry for 5 minutes.

  • Add iodomethane to the reaction mixture and continue stirring at 0 °C for 30 minutes.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be used without further purification for many applications.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 5-Iodoisatin E Dissolution & Cooling (0 °C) A->E B Sodium Hydride (NaH) F Deprotonation B->F C Iodomethane (CH3I) G N-Methylation C->G D Anhydrous DMF D->E E->F F->G H Quenching (aq. NH4Cl) G->H I Extraction (EtOAc) H->I J Washing (H2O, Brine) I->J K Drying (MgSO4) J->K L Concentration K->L M This compound L->M

Synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the isatin scaffold is a well-known pharmacophore with a broad range of biological effects.

General Activities of Isatin Derivatives:

  • Anticancer: Isatin derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[10]

  • Antimicrobial: Antibacterial and antifungal activities are commonly reported for this class of compounds.[11]

  • Antiviral: Some isatin derivatives have demonstrated activity against a range of viruses.[11]

  • Enzyme Inhibition: Isatins are known to inhibit various enzymes, including kinases, proteases, and monoamine oxidases.

The introduction of a halogen at the 5-position and a methyl group at the 1-position can significantly modulate the biological activity. Halogenation at the 5-position has been reported to enhance the antimicrobial activity of isatin derivatives.[12] N-methylation can alter the lipophilicity and steric properties of the molecule, potentially influencing its binding to biological targets.

Hypothetical Signaling Pathway Involvement:

Given the known activity of isatin derivatives as kinase inhibitors, a plausible, yet hypothetical, target for this compound could be a cellular signaling pathway regulated by protein kinases. For instance, it might interfere with a generic mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in cancer.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Hypothetical inhibition of a kinase pathway.

Disclaimer: The biological activities and signaling pathway information presented here are based on the general properties of the isatin class of compounds and are for illustrative purposes only. Specific experimental validation is required to determine the actual biological effects of this compound.

References

Synthesis of 5-Iodo-1-methylindoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Iodo-1-methylindoline-2,3-dione from its precursor, 5-iodoisatin. The document provides a comprehensive experimental protocol, quantitative data, and visualizations of the synthetic workflow and a potential biological signaling pathway, tailored for an audience in chemical research and drug development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Modifications to the isatin scaffold, such as N-alkylation and halogenation at the 5-position, have been shown to modulate and often enhance these biological effects.[2][3] The target molecule of this guide, this compound, incorporates both of these structural features, making it a compound of interest for further investigation in drug discovery programs. This guide presents a detailed methodology for the N-methylation of 5-iodoisatin to yield this compound.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is achieved through the N-methylation of 5-iodoisatin. A common and effective method for this transformation is the reaction with an alkylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the nitrogen of the indole ring, forming a nucleophilic anion that subsequently reacts with the methyl iodide.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions r1 5-Iodoisatin r2 Methyl Iodide c1 Solvent: Anhydrous DMF Temperature: 0 °C Time: 30 minutes r3 Sodium Hydride p1 This compound

Caption: Synthetic scheme for the N-methylation of 5-iodoisatin.

Detailed Experimental Protocol

This protocol is adapted from a procedure found for the N-methylation of 5-iodoisatin.

Materials:

  • 5-Iodoisatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion to the cooled solution. The mixture will turn into a red slurry.

  • Stir the resulting slurry for 5 minutes at 0 °C.

  • Add methyl iodide (0.34 mL, 5.5 mmol) to the reaction mixture.

  • Continue stirring the reaction at 0 °C for 30 minutes.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (15 mL) and then with brine (20 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

The crude N-methyl-5-iodoisatin is often used in subsequent steps without further purification.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
5-Iodoisatin1.0 g (3.7 mmol)
Sodium Hydride (60%)175 mg (4.4 mmol)
Methyl Iodide0.34 mL (5.5 mmol)
Reaction Conditions
SolventAnhydrous DMF (15 mL)
Temperature0 °C
Reaction Time30 minutes
Product
This compoundCrude yield: ~100%[3]
Molecular FormulaC₉H₆INO₂
Molecular Weight287.05 g/mol

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis and purification process.

G Experimental Workflow for Synthesis of this compound cluster_synthesis Synthesis cluster_workup Workup and Purification A Dissolve 5-iodoisatin in anhydrous DMF B Cool to 0 °C A->B C Add Sodium Hydride B->C D Stir for 5 min C->D E Add Methyl Iodide D->E F Stir for 30 min at 0 °C E->F G Quench with saturated aq. NH4Cl F->G Reaction Completion H Extract with Ethyl Acetate (3x) G->H I Wash with Water and Brine H->I J Dry over MgSO4 I->J K Filter and Concentrate J->K L Crude Product K->L

Caption: Workflow diagram of the synthesis and workup process.

Potential Biological Signaling Pathway

While specific biological data for this compound is limited, many isatin and isoindoline-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE).[4] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be a therapeutic strategy for conditions such as Alzheimer's disease.

The following diagram illustrates the proposed inhibitory action on a cholinergic synapse.

G Proposed Mechanism: Acetylcholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cleft Synaptic Cleft A Acetylcholine (ACh) Synthesis B Vesicular Storage of ACh A->B C Release of ACh into Synaptic Cleft B->C D ACh binds to Postsynaptic Receptors C->D F Acetylcholinesterase (AChE) C->F ACh Breakdown E Signal Transduction D->E G This compound G->F Inhibition

Caption: Inhibition of Acetylcholinesterase in a cholinergic synapse.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 5-iodoisatin. The straightforward N-methylation procedure offers a high crude yield, making this compound readily accessible for further research. The exploration of isatin derivatives as potent biological agents is an active area of investigation. Given the established activities of related compounds, this compound represents a promising candidate for screening in various drug discovery platforms, particularly in the areas of neurodegenerative diseases and oncology. The information presented herein is intended to facilitate such research endeavors.

References

In-Depth Technical Guide: 5-Iodo-1-methylindoline-2,3-dione (CAS: 76034-84-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities of 5-Iodo-1-methylindoline-2,3-dione is limited. This guide provides a comprehensive overview of its chemical properties and synthesis, and extrapolates potential biological activities based on studies of structurally related indoline-2,3-dione (isatin) derivatives. The experimental protocols and potential signaling pathways are presented as general frameworks for research based on the activities of similar compounds.

Core Compound Information

This compound, also known as 5-Iodo-N-methylisatin, is a halogenated derivative of the versatile isatin scaffold. The introduction of an iodine atom at the 5-position and a methyl group at the 1-position significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn may modulate its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 76034-84-9
Molecular Formula C₉H₆INO₂
Molecular Weight 287.05 g/mol
IUPAC Name 5-iodo-1-methylindole-2,3-dione
Synonyms 5-Iodo-N-methylisatin, 1-Methyl-5-iodoindoline-2,3-dione
Appearance (Not specified in available literature, likely a colored solid)
Solubility (Not specified, likely soluble in organic solvents like DMSO, DMF)

Synthesis

The primary route for the synthesis of this compound involves the N-methylation of 5-iodoisatin.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Iodoisatin

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl iodide, CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-iodoisatin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The formation of a colored slurry is typically observed.

  • Stir the mixture at 0°C for 5-10 minutes to allow for the formation of the sodium salt of 5-iodoisatin.

  • Add iodomethane (1.5 to 2.0 equivalents) dropwise to the reaction mixture at 0°C.

  • Continue stirring the reaction at 0°C for approximately 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization from an appropriate solvent system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 5-Iodoisatin Step1 Deprotonation Reactant1->Step1 Reactant2 Sodium Hydride (NaH) Reactant2->Step1 Reactant3 Iodomethane (CH3I) Step2 N-Methylation Reactant3->Step2 Solvent Anhydrous DMF Solvent->Step1 Temperature 0 °C Temperature->Step1 Step1->Step2 Step3 Workup & Purification Step2->Step3 Product This compound Step3->Product

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Applications

While direct biological data for this compound is scarce, the isatin scaffold is a well-established pharmacophore. Halogenation at the 5-position is a common strategy in medicinal chemistry to enhance activity. The following sections discuss potential activities based on related compounds.

Antibacterial Activity

Derivatives of indoline-2,3-dione have demonstrated activity against a range of bacterial pathogens. Notably, a study reported that 5-iodo indole-2,3-dione derivatives of spiro-4-thiazolidinones were potent antibacterial and antifungal agents[1]. This suggests that the 5-iodo substitution can contribute positively to antimicrobial efficacy.

Table 2: Antibacterial Activity of a Related Indoline-2,3-dione Derivative (Data is illustrative for a related compound class, not for this compound itself)

Compound ClassOrganismMIC (µg/mL)Reference
5-iodo indole-2,3-dione spiro-4-thiazolidinonesBacteria & FungiPotent Activity Reported[1]
Anticancer Activity

The isatin core is present in several small-molecule kinase inhibitors and other anticancer agents. Studies on various substituted isatin derivatives have shown significant cytotoxic and antineoplastic activities[2]. Specifically, derivatives of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one with a halogen atom at the C5 position exhibited potent anticancer activity against HeLa cancer cell lines, with IC₅₀ values comparable to cisplatin[3]. This highlights the potential of 5-halogenated isatins as a starting point for the development of new anticancer therapeutics.

Table 3: Anticancer Activity of Related 5-Halogenated Indolin-2-one Derivatives (Data is illustrative for related compounds, not for this compound itself)

CompoundCell LineIC₅₀ (µM)Reference
5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneHeLa10.64[3]
5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneHeLa11.21[3]
5-Iodo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneHeLa12.58[3]
Enzyme Inhibition

Isatin derivatives are known to inhibit various enzymes. A study on the inhibition of carboxylesterases (CEs) by isatins revealed a strong correlation between the hydrophobicity of the isatin analogue and its inhibitory potency[4]. More hydrophobic compounds, indicated by higher clogP values, generally exhibited stronger inhibition with Kᵢ values in the nanomolar range[4]. The presence of an iodine atom in this compound would significantly increase its lipophilicity, suggesting it could be a potent inhibitor of certain enzymes.

General Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted for the initial biological screening of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial suspension to each well. Include positive controls (bacteria in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Cell Viability
  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_outcome Outcome A Synthesis of This compound B Purification & Structural Confirmation (NMR, MS) A->B C Primary Screening (e.g., Antibacterial, Anticancer) B->C D Dose-Response Studies (MIC / IC50 Determination) C->D E Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) D->E F In vivo Studies (if promising in vitro activity) E->F G Identification of Lead Compound F->G

Caption: General workflow for the screening of a novel isatin derivative.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to the pharmacologically significant isatin class. While direct biological data is currently lacking, the known structure-activity relationships of related 5-halogenated indoline-2,3-diones suggest its potential as a valuable scaffold for the development of novel antibacterial, anticancer, and enzyme-inhibitory agents.

Future research should focus on the systematic biological evaluation of this compound. Initial in vitro screening against a panel of bacterial strains and cancer cell lines is warranted. Should promising activity be identified, further studies to elucidate its mechanism of action and to perform lead optimization through the synthesis of additional derivatives would be a logical next step. The high lipophilicity conferred by the iodine atom may also be explored in the context of enzyme inhibition, particularly for enzymes with hydrophobic binding pockets.

References

In-Depth Technical Guide: 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

5-Iodo-1-methylindoline-2,3-dione, also known as N-methyl-5-iodoisatin, is a derivative of isatin, a bicyclic indole compound. The core structure consists of an indoline ring system substituted with an iodine atom at the 5-position and a methyl group at the 1-position (the nitrogen atom). The indoline moiety is fused to a pyrrolidine-2,3-dione ring.

Molecular Formula: C₉H₆INO₂[1]

Molecular Weight: 287.05 g/mol [1]

Chemical Structure:

Caption: Molecular structure of this compound.

PropertyValueSource
CAS Number76034-84-9[1]
Molecular FormulaC₉H₆INO₂[1]
Molecular Weight287.05[1]

Synthesis

A common synthetic route to this compound involves the N-methylation of 5-iodoisatin.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 5-Iodoisatin

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion to the cooled solution. A red slurry will form.

  • Stir the resulting slurry for 5 minutes at 0 °C.

  • Add iodomethane (0.34 mL, 5.5 mmol) to the reaction mixture.

  • Continue stirring at 0 °C for 30 minutes.

  • Pour the reaction mixture into a saturated aqueous NH₄Cl solution (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (15 mL) and then brine (20 mL).

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-methyl-5-iodoisatin. This product is often used without further purification.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Iodoisatin 5-Iodoisatin Reaction Stir at 0°C for 30 min Iodoisatin->Reaction Iodomethane Iodomethane Iodomethane->Reaction NaH NaH in DMF NaH->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Product This compound Concentrate->Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Crystallographic Data

Predicted and Analogous Spectroscopic Data
Technique Precursor: 5-Iodoisatin (Experimental) Analog: 5-Methylindoline-2,3-dione (Experimental) This compound (Predicted)
¹H NMR (DMSO-d₆) δ 6.75 (d, 1H), 7.76 (d, 1H), 7.88 (dd, 1H), 11.11 (s, 1H, NH)[2]-Aromatic protons shifted relative to 5-iodoisatin, singlet for N-CH₃ around 3.2 ppm.
¹³C NMR (DMSO-d₆) δ 85.8, 115.2, 120.4, 132.9, 142.0, 150.7, 159.3, 183.7[2]-Aromatic carbons similar to 5-iodoisatin, N-CH₃ signal around 25-30 ppm. Carbonyl carbons around 158 and 183 ppm.
IR (KBr, cm⁻¹) 3241 (N-H), 1731-1751 (C=O), 1606, 1458, 1198[2]-Absence of N-H stretch, strong C=O stretches around 1730-1760 cm⁻¹, C-N stretch, and aromatic C-H and C=C bands.
Mass Spec (ESI-MS) m/z 273.9 [M+H]⁺ (Predicted)[3]m/z 162.1 [M+H]⁺m/z 287.9 [M+H]⁺

Potential Biological Activity and Experimental Protocols

Direct biological studies on this compound are limited in published literature. However, the isatin scaffold is a well-known pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] The introduction of a halogen at the 5-position and methylation at the N-1 position can significantly modulate this activity.

General Biological Activities of Isatin Derivatives
  • Antimicrobial Activity: Isatin derivatives have shown activity against various bacterial and fungal strains.[4][6]

  • Cytotoxicity and Anticancer Activity: Many isatin analogs exhibit cytotoxic effects against various cancer cell lines.[5][7][8][9] Their mechanisms of action can include the inhibition of kinases and the induction of apoptosis.[10]

  • Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including proteases, kinases, and hydrolases.[9]

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic potential of a compound like this compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add serial dilutions of compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Example Experimental Protocol: Enzyme Inhibition Assay

This is a general protocol for screening for enzyme inhibition, which would need to be adapted for a specific enzyme of interest.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution for the enzyme reaction

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader

Procedure:

  • Assay Preparation: Add the buffer solution, the enzyme, and the test compound (at various concentrations) or vehicle control to the wells of the 96-well plate.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Inhibitor (Test Compound) Inhibitor->Preincubation Substrate Substrate Solution Initiation Initiate reaction with Substrate Substrate->Initiation Preincubation->Initiation Measurement Kinetic Measurement Initiation->Measurement Analysis Calculate Reaction Velocities and IC50 Measurement->Analysis

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, based on the known activities of other isatin derivatives, potential pathways to investigate could include those involved in cell cycle regulation, apoptosis (e.g., caspase activation), and inflammatory responses (e.g., NF-κB signaling).

Conclusion and Future Directions

This compound is a readily synthesizable isatin derivative. While its specific physicochemical and biological properties are not yet extensively documented, the known activities of the isatin scaffold suggest its potential as a bioactive molecule. Further research is warranted to fully characterize this compound and to explore its therapeutic potential, particularly in the areas of oncology and infectious diseases. Key future work should focus on obtaining detailed spectroscopic and crystallographic data, and on conducting a comprehensive biological evaluation to identify its mechanism of action and potential molecular targets.

References

5-Iodo-1-methylindoline-2,3-dione spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 5-Iodo-1-methylindoline-2,3-dione

Synthesis of this compound

The preparation of this compound is achieved through the N-methylation of 5-iodoisatin. This synthetic route is a standard method for producing N-alkylated isatin derivatives.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 5-Iodoisatin

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in 15 mL of anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add 175 mg (4.4 mmol) of sodium hydride (60% dispersion in mineral oil) to the solution in a single portion, resulting in a red slurry.

  • Stir the slurry at 0°C for 5 minutes.

  • Add 0.34 mL (5.5 mmol) of iodomethane to the reaction mixture.

  • Continue to stir the mixture at 0°C for 30 minutes.

  • Quench the reaction by pouring the mixture into 30 mL of saturated aqueous NH₄Cl.

  • Extract the product from the aqueous layer using ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with 15 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound is obtained in quantitative yield and can be used in subsequent steps without further purification.

SynthesisWorkflow Synthetic Pathway for this compound Reactants 5-Iodoisatin + Iodomethane Conditions 0°C, 30 min Reactants->Conditions Reagents NaH, Anhydrous DMF Reagents->Conditions Workup Aqueous Workup & Extraction Conditions->Workup Product This compound Workup->Product

Caption: Synthesis of this compound.

Spectroscopic Data of Analogous Compounds

The following tables provide a summary of spectroscopic data for compounds structurally similar to this compound. This data serves as a reference for predicting the spectral characteristics of the target molecule.

Table 1: NMR Spectroscopic Data of Isatin Analogues
CompoundSpectroscopic Data (¹H NMR and ¹³C NMR)Reference
1-Methylisatin ¹H NMR (CDCl₃, δ ppm): 7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H). ¹³C NMR (CDCl₃, δ ppm): 163.2, 154.4, 150.3, 148.0, 134.2, 133.9, 129.4, 128.5, 126.1, 125.3, 125.1, 123.2, 123.0, 122.7, 118.9, 117.8, 115.6, 110.0, 109.3, 108.7, 26.3, 25.8.[1]
5-Methylisatin ¹H NMR: A characteristic singlet for the methyl group appears around 2.32 ppm. ¹³C NMR: Aromatic carbons are observed between 133.3 and 111.4 ppm.[2]
5-Iodovanillin ¹H NMR (DMSO-d₆, δ ppm): 9.76 (s, 1H), 7.89 (d, J=1.7 Hz, 1H), 7.42 (d, J=1.7 Hz, 1H), 3.91 (s, 3H).[3]
Table 2: IR Spectroscopic Data of Isatin Analogues
CompoundKey IR Absorptions (cm⁻¹)Reference
1-Methylisatin Derivative 1734 (C=O), 1653 (C=N)[1]
5-Methylisatin A full spectrum in a KBr pellet is available from the NIST Chemistry WebBook.[4]
1-Benzyl-5-methylindoline-2,3-dione While specific IR data is not provided, the synthesis and crystal structure are detailed.[5]
Table 3: Mass Spectrometry Data of Isatin Analogues
CompoundMass Spectrometry Data (m/z)Reference
1-Methylisatin Derivative ESI-MS: [M+Na]⁺ at 371.211[1]
5-Methylisatin ESI-MS: [M+H]⁺ at 162.2[6]

Predicted Spectroscopic Data for this compound

Based on the analysis of its structural analogues, the following spectroscopic characteristics are predicted for this compound:

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons around δ 3.2-3.4 ppm. The aromatic protons should appear in the δ 7.0-8.0 ppm region, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The N-methyl carbon is anticipated to resonate around δ 25-27 ppm. The two carbonyl carbons will likely appear in the δ 155-185 ppm range. The aromatic carbons are expected between δ 110-150 ppm, with the iodine-substituted carbon (C-5) shifted downfield.

  • IR Spectroscopy: The IR spectrum should exhibit strong absorption bands for the two carbonyl groups in the 1700-1760 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at m/z 287, corresponding to the molecular weight of the compound (287.05 g/mol ).

General Spectroscopic Protocols

Standard analytical techniques are employed for the characterization of isatin derivatives.

  • NMR Spectroscopy: Spectra are typically recorded on a high-field NMR spectrometer using deuterated solvents like CDCl₃ or DMSO-d₆, with TMS as an internal standard.

  • IR Spectroscopy: FT-IR spectra are generally recorded on a spectrometer using KBr pellets or an ATR accessory for solid samples.

  • Mass Spectrometry: ESI or GC-MS techniques are commonly used to determine the mass-to-charge ratio of the molecular ion and its fragments.

SpectroscopicWorkflow General Spectroscopic Analysis Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Tables and Spectra) NMR->Data IR->Data MS->Data

References

The Diverse Biological Landscape of Substituted Indoline-2,3-diones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This privileged structure, consisting of an indole nucleus with carbonyl groups at positions 2 and 3, serves as a synthetically adaptable precursor for a multitude of pharmacologically active compounds.[1][2] The inherent electronic nature and the capacity for substitution at various positions of the isatin ring allow for the design and synthesis of derivatives with a broad spectrum of biological activities.[2][3] Researchers have successfully developed isatin analogs with potent anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antioxidant properties.[2][4][5] This technical guide provides an in-depth overview of the biological activities of substituted indoline-2,3-diones, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to support researchers and drug development professionals.

1. Anticancer Activity

Derivatives of indoline-2,3-dione have demonstrated significant cytotoxic and anticancer activities against a wide range of human cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis, characterized by chromatin condensation and DNA fragmentation.[6]

1.1. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted indoline-2,3-dione derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC50/CC50)Reference
IsatinHuman promyelocytic leukemia (HL-60)CC50: 2.94 µg/ml[7]
1,5-disubstituted indolin-2,3-dione (Compound 8l)Human acute promyelocytic leukemia (HL-60)IC50: 0.07 µM[8]
1,5-disubstituted indolin-2,3-dione (Compound 8p)Human acute promyelocytic leukemia (HL-60)IC50: 0.14 µM[8]
Isatin-linked benzothiazole Schiff's baseHeLa (cervical carcinoma)IC50: 12.2±3.1 µM[6]
Naphthyl-2-methyl isatin derivativeSARS-CoV-2IC50: 0.045 µM[9]
Isatin–pyrimidinone hybridHIVIC50: 0.0742 µM[9]
Isatin–oxadiazole hybrid (Compound III)SARS-CoV-2IC50: 13.84 µM[9]
Isatin–oxadiazole hybrid (Compound IV)SARS-CoV-2IC50: 4.63 µM[9]
1,3,4-Thiadiazole-indolin-2-one (Compound IVc)Breast cancer cell panelIC50: 1.47 µM[10]
Aziridine-indolin-2-one (Compound VIc)Colon cancer cell panelIC50: 1.40 µM[10]

1.2. Structure-Activity Relationship (SAR) for Anticancer Activity

  • N-1 Substitution: Benzyl substitution at the N-1 position of the indoline-2,3-dione ring has been shown to be more potent in terms of antiproliferative activity compared to a (4-fluorobenzyl) amino-2-oxoethyl substituent.[8]

  • C-5 Substitution: The nature of the substituent at the C-5 position significantly influences cytotoxicity. For instance, in a series of isatin-based conjugates, an electron-donating methyl group at C-5 was found to be beneficial for antiproliferative potential, whereas an electron-withdrawing fluoro group was unfavorable.[2]

  • Hybrid Molecules: The conjugation of the isatin scaffold with other heterocyclic moieties, such as 1,3,4-thiadiazole or aziridine, can lead to potent anticancer agents.[10]

1.3. Signaling Pathway: Induction of Apoptosis by Isatin Derivatives

The diagram below illustrates a simplified pathway by which some isatin derivatives may induce apoptosis in cancer cells, often involving the activation of caspases.

G Isatin Substituted Indoline-2,3-dione Cell Cancer Cell Isatin->Cell Enters Caspase3 Caspase-3 Activation Cell->Caspase3 Induces PARP PARP Cleavage Caspase3->PARP DNA DNA Fragmentation Caspase3->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Caption: Simplified pathway of apoptosis induction by isatin derivatives.

2. Antimicrobial Activity

Substituted indoline-2,3-diones exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12][13]

2.1. Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of various isatin derivatives against selected microbial strains.

Compound/DerivativeMicrobial StrainActivity (MIC/IC90)Reference
Diisopropylamino-N-Mannich base of 5-chloroisatinGram-negative bacteriaConsiderable growth inhibition[11]
Novel triazole-incorporated isatin (Compound 20b)Mycobacterium tuberculosis H37RaIC90: 7.56 µg/mL[2]
Novel triazole-incorporated isatin (Compound 19g)Mycobacterium tuberculosis H37RaIC90: 8.09 µg/mL[2]
Bis-Schiff base of isatin (Compound 44)E. coli, P. vulgaris31.25 mg/mL[13]
Bis-Schiff base of isatin (Compound 45)B. subtilis, E. coli, P. vulgaris31.25 mg/mL[13]
5-Br substituted isatin derivative (Compound VIIIb,c,d)S. aureusHighest activity in series[14]
5-Br substituted isatin derivative (Compound VIIIb,d)B. subtilisGood activity[14]
5-Br substituted isatin derivative (Compound VIIIb,c,d)C. albicansHighest activity in series[14]

2.2. Structure-Activity Relationship (SAR) for Antimicrobial Activity

  • Halogenation: The presence of a halogen, such as chlorine or bromine, at the C-5 position of the isatin ring often leads to an increase in antimicrobial activity.[11][14]

  • N-1 Substitution: The introduction of an amino moiety, particularly as an N-Mannich base, at the N-1 position can enhance antibacterial properties.[11]

  • Hybrid Structures: The incorporation of other heterocyclic rings, like triazoles, can result in potent antitubercular agents.[2] Schiff and Mannich bases derived from isatin are also reported to have significant antimicrobial activities.[13]

3. Antiviral Activity

Isatin and its derivatives have been recognized as broad-spectrum antiviral agents for over five decades, showing activity against a variety of DNA and RNA viruses.[15][16][17]

3.1. Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of selected isatin derivatives.

Compound/DerivativeVirusActivity (EC50/IC50)Reference
Mannich base of isatin-sulphadoxine (Compound 2a)HIV-1 & HIV-2EC50 > 2 µg/mL[16]
Isatin-thiosemicarbazone (Compound 6)HIV50% inhibition at 0.34 µM[16]
Isatin-thiosemicarbazone (Compound 7)HIV50% inhibition at 2.9 µM[16]
Isatin derivative (ID45)Coxsackievirus B3 (CVB3)Strongest anti-CVB3 activity in series[18]
Isatin derivative (Compound 9)Influenza H1N1IC50: 0.0027 µM[9]
Isatin derivative (Compound 5)Herpes Simplex Virus 1 (HSV-1)IC50: 0.0022 µM[9]
Isatin derivative (Compound 4)Coxsackievirus B3 (COX-B3)IC50: 0.0092 µM[9]

3.2. Structure-Activity Relationship (SAR) for Antiviral Activity

  • Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone group at the C-3 position of isatin is a well-known strategy for developing antiviral agents, including the prophylactic agent methisazone.[15][16]

  • N-1 Substitution: For anti-HIV activity, morpholinomethyl substitution at the N-1 position of the isatin moiety appeared to be superior to other substitutions in one study.[16]

  • C-5 Substitution: In certain series of anti-HIV compounds, substitution at the C-5 position with either electron-donating or electron-withdrawing groups was found to be unfavorable for activity.[16]

4. Other Biological Activities

Beyond the major activities discussed, substituted indoline-2,3-diones have been reported to possess several other important pharmacological properties, including anticonvulsant, anti-inflammatory, analgesic, and antioxidant effects.[4][5][7] For instance, isatin isolated from the flowers of Couroupita guianensis demonstrated radical scavenging activity with an EC50 of 72.80 μg/ml.[7]

5. Experimental Protocols

5.1. General Synthesis of 5-Substituted Indoline-2,3-diones

A common method for the synthesis of 5-substituted isatins involves the cyclization of 4-substituted isonitroacetanilides.[19]

  • Step 1: Synthesis of 4-Substituted Isonitroacetanilides: A 4-substituted aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitroacetanilide.[19]

  • Step 2: Cyclization: The 4-substituted isonitroacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent hydrolysis, yielding the 5-substituted indoline-2,3-dione.[19]

G cluster_0 Synthesis of 5-Substituted Isatin Aniline 4-Substituted Aniline Intermediate 4-Substituted Isonitroacetanilide Aniline->Intermediate Amidation Reagents1 Chloral Hydrate, Hydroxylamine HCl Reagents1->Intermediate Isatin 5-Substituted Indoline-2,3-dione Intermediate->Isatin Cyclization Reagents2 Conc. H₂SO₄ Reagents2->Isatin G cluster_1 Biological Screening Workflow Start Synthesized Isatin Derivatives Primary Primary Screening (e.g., single high concentration) Start->Primary Inactive Inactive Primary->Inactive Active Active Primary->Active Dose Dose-Response Assay (e.g., IC50/MIC determination) Active->Dose Lead Lead Compound Identification Dose->Lead

References

Potential Therapeutic Targets of the Indoline-2,3-dione Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the therapeutic potential of the indoline-2,3-dione (isatin) scaffold based on available scientific literature. The specific compound, 5-Iodo-1-methylindoline-2,3-dione, has not been extensively studied, and therefore, this guide focuses on the broader class of isatin derivatives to highlight its potential areas of application.

The indoline-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of synthetic compounds with a wide array of biological activities.[1][2][3] Its versatile structure allows for substitutions at various positions, leading to the modulation of its pharmacological profile.[2] This technical guide provides an in-depth overview of the key therapeutic targets of isatin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Key Therapeutic Target Classes

Research has identified several key protein families and enzymes that are targeted by isatin derivatives, leading to various therapeutic effects, primarily in the realms of oncology and metabolic diseases.

Tubulin Polymerization

A significant number of isatin derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[1]

Compound ClassCell LineIC50 (µM)Reference
5,7-dibromoisatin analogsHT29 (colon)1.09 - 3.18[5]
A549 (lung)2.13 - 2.53[5]
UACC903 (melanoma)2.06 - 2.89[5]
Isatin-triazole hybridsMGC-803 (gastric)9.78[1]
1H-1,2,3-triazole-tethered isatin conjugatesSH-SY5Y (neuroblastoma)4.06[1]

This protocol is a composite based on fluorescence-based assays described in the literature.[5][6]

  • Preparation of Reagents:

    • Tubulin Reaction Mix: Prepare a solution containing 2 mg/mL purified bovine brain tubulin in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1.0 mM GTP and 20% glycerol.[5]

    • Test Compounds: Dissolve isatin derivatives in DMSO to create stock solutions. Prepare serial dilutions to achieve final desired concentrations.

    • Controls: Use paclitaxel as a polymerization promoter and vinblastine or nocodazole as a polymerization inhibitor. A DMSO-only control is also required.

  • Assay Procedure:

    • Use a pre-warmed 37°C 96-well half-area plate.[6]

    • Add 5 µL of the 10x concentrated test compound or control to duplicate wells.

    • Initiate the reaction by adding 45-50 µL of the tubulin reaction mix to each well.[5][6]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the change in fluorescence over time (e.g., every 60 seconds for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[5]

    • The increase in fluorescence corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.

  • Data Analysis:

    • Plot fluorescence intensity against time to generate polymerization curves.

    • A shift of the curve to the right of the control indicates inhibition of tubulin polymerization.[5]

    • Calculate the rate of polymerization and the maximum polymer mass to quantify the inhibitory effect.

G cluster_workflow Experimental Workflow: Tubulin Polymerization Assay prep Prepare Reagents (Tubulin Mix, Compounds, Controls) plate_prep Add Compounds/Controls to 96-well plate prep->plate_prep reaction Initiate Reaction (Add Tubulin Mix) plate_prep->reaction read Measure Fluorescence (37°C, 60 min) reaction->read analysis Analyze Data (Polymerization Curves) read->analysis

Workflow for Tubulin Polymerization Assay

G Isatin Isatin Derivative Tubulin α/β-Tubulin Dimers Isatin->Tubulin Inhibits Polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Mechanism of Isatin-induced Cell Cycle Arrest
Protein Kinase Inhibition

Isatin derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Akt.[4]

Compound ClassTarget KinaseIC50 (nM)Reference
2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivativesEGFR32[4]
Isatin-indole conjugateVEGFR-2~74-202[7]
5,7-dibromoisatin analogAkt (Phosphorylation)Reduced at 1 µM[4]

This protocol is based on commercially available kinase assay kits.[8][9]

  • Preparation of Reagents:

    • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT.[8]

    • Enzyme: Purified recombinant EGFR.

    • Substrate: Poly (Glu, Tyr) 4:1.

    • ATP Solution: Prepare a stock solution of ATP.

    • Test Compounds: Dissolve isatin derivatives in DMSO and prepare serial dilutions.

    • Detection Reagents: ADP-Glo™ Kinase Assay reagents (Promega) or similar.

  • Assay Procedure (Enzymatic Reaction):

    • In a 96-well plate, add 5 µL of the test compound solution.

    • Add 20 µL of a master mix containing EGFR enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.[8]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting inhibition percentage against compound concentration.

G cluster_workflow Experimental Workflow: EGFR Kinase Assay reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) reaction_setup Set up Kinase Reaction in 96-well plate reagents->reaction_setup incubation Incubate at RT (60 min) reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Generate Signal) adp_glo->detection read Read Luminescence detection->read

Workflow for a Luminescent-based Kinase Assay

G Isatin Isatin Derivative EGFR EGFR Isatin->EGFR Inhibits Akt Akt Isatin->Akt Inhibits Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Akt->Downstream

Inhibition of Pro-survival Signaling Pathways
Caspase Activation

Many isatin derivatives induce apoptosis through the activation of the caspase cascade. This is often a downstream consequence of other cellular stresses, such as cell cycle arrest or mitochondrial membrane potential collapse.[1][7]

While many isatins activate caspases to induce apoptosis, some analogs have been specifically designed as inhibitors of caspases, which could be relevant in diseases characterized by excessive apoptosis.

Compound ClassTarget CaspaseIC50 (nM)Reference
Isatin analog with hydrophilic groupCaspase-35.6[10]
Caspase-76.1[10]
Isatin-sulphonamide derivativeCaspase-32330[11]

This protocol is based on a homogeneous, luminescence-based assay.[10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or Jurkat) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

    • Induce apoptosis using a known agent (e.g., 0.5 µg/ml staurosporine).

    • Concurrently, treat the cells with various concentrations of the isatin derivative or a known caspase inhibitor (e.g., Ac-DEVD-CHO).

  • Assay Procedure:

    • After the desired incubation period (e.g., 24 hours), add the Apo-ONE® Homogeneous Caspase-3/7 Reagent to each well. This reagent contains a pro-fluorescent substrate which is cleaved by active caspase-3/7.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.

  • Data Analysis:

    • Fluorescence intensity is directly proportional to the amount of active caspase-3/7.

    • Calculate the percentage of caspase activation or inhibition relative to controls.

    • Determine EC50 (for activators) or IC50 (for inhibitors) values.

G Isatin Isatin Derivative (Apoptosis Inducer) Mito Mitochondrial Stress Isatin->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Isatin-induced Intrinsic Apoptosis Pathway
Other Notable Targets

Certain indoline-2,3-dione derivatives have been identified as potent inhibitors of Aminopeptidase N (APN/CD13), a cell-surface metalloprotease involved in tumor angiogenesis and invasion.[12]

  • Quantitative Data: A synthesized indoline-2,3-dione derivative (compound 12a) exhibited an IC50 of 0.074 µM against APN.[12]

  • Experimental Protocol (APN Inhibition Assay):

    • Incubate porcine kidney microsomal APN with the test compound in PBS (pH 7.2) at 37°C for 5 minutes.

    • Add the substrate, L-Leu-p-nitroanilide, and incubate for an additional 30 minutes at 37°C.

    • Measure the hydrolysis of the substrate by monitoring the change in absorbance at 405 nm.[13]

Isatin-based compounds have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.[14]

  • Quantitative Data:

    • Isatin-thiazole derivatives showed α-glucosidase inhibitory activity with IC50 values ranging from 5.36 to 35.76 µM, significantly more potent than the standard drug acarbose (IC50 = 817.38 µM).[15]

    • Isatin-hydrazide conjugates were potent inhibitors of α-amylase (IC50 = 12.1 - 19.6 µg/ml) and α-glucosidase (IC50 = 13.2 - 25.6 µg/ml).[14]

  • Experimental Protocol (α-Glucosidase Inhibition Assay):

    • Incubate α-glucosidase enzyme (0.1 U/mL) in phosphate buffer (pH 6.8) with the test compound at 37°C for 15 minutes.

    • Add the substrate, p-nitrophenyl α-D-glucopyranoside (1.25 mM), to the mixture.

    • Incubate for a further 30 minutes at 37°C.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.[15]

Conclusion

The indoline-2,3-dione scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against a range of validated targets in oncology, including tubulin, protein kinases, and components of the apoptotic machinery. Furthermore, emerging research highlights its potential in other therapeutic areas, such as the management of diabetes through the inhibition of digestive enzymes. The ease of chemical modification of the isatin core allows for fine-tuning of activity and selectivity, making it an attractive starting point for future drug discovery and development programs. Further investigation into specific derivatives, such as the titular this compound, is warranted to fully elucidate their therapeutic potential.

References

An In-Depth Technical Guide to 5-Iodo-1-methylindoline-2,3-dione Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-1-methylindoline-2,3-dione, a member of the versatile isatin family of heterocyclic compounds. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. This document delves into the synthesis, biological activities, and potential mechanisms of action of this compound and its structural analogs, presenting key data in a structured format to facilitate research and development efforts.

Core Compound Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 5-iodoisatin. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes the methylation of 5-iodoisatin using iodomethane.

Materials:

  • 5-Iodoisatin

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a flask and cool the solution to 0°C in an ice bath.

  • To the cooled solution, add sodium hydride (175 mg, 4.4 mmol, 60% dispersion in mineral oil) in a single portion.

  • Stir the resulting red slurry at 0°C for 5 minutes.

  • Add iodomethane (0.34 mL, 5.5 mmol) to the reaction mixture.

  • Continue stirring the reaction at 0°C for 30 minutes.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (15 mL) and brine (20 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-5-iodoisatin (this compound).[1]

  • The crude product can be used in subsequent steps without further purification.[1]

Biological Activities of 5-Halogenated and N-Alkylated Isatin Analogs

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, extensive research on its structural analogs provides valuable insights into its potential therapeutic applications. Halogenation at the 5-position and alkylation at the 1-position of the isatin scaffold have been shown to significantly influence biological activity.[2]

Anticancer Activity

Isatin derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[3][4] The substitution at the C5 position with a halogen atom has been reported to enhance cytotoxic activity.[5]

Table 1: Anticancer Activity of Selected Isatin Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Bromo-N-(p-methylbenzyl)isatinU937 (Leukemia)0.49[6]
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (Leukemia)0.49[6]
5-Fluoroisatin derivative (7d)HSV-1 (KOS)>100[7]
5-Chloroisatin derivative (VIb)HeLa (Cervical Cancer)10.64[5]
5-Bromoisatin derivative (VIc)HeLa (Cervical Cancer)11.28[5]
5-Iodoisatin derivative (VId)HeLa (Cervical Cancer)12.04[5]
5-Phenylisatin derivative (2m)K562 (Leukemia)0.03[8]
Antimicrobial Activity

The isatin scaffold is a promising framework for the development of novel antimicrobial agents. Halogenation at the 5-position has been shown to increase antimicrobial potency.[2]

Table 2: Antimicrobial Activity of Selected Isatin Analogs

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-Chloroisatin N-Mannich baseGram-negative bacteriaConsiderable growth inhibition[2]
Isatin-β-thiosemicarbazoneMRSA0.78[9]
Isatin-β-thiosemicarbazonesVancomycin-resistant Enterococcus0.39[9]
Schiff base of 5-substituted isatinPseudomonas aeruginosa6.25[9]
Antiviral Activity

Certain isatin derivatives have demonstrated promising antiviral properties against a range of viruses.

Table 3: Antiviral Activity of Selected Isatin Analogs

Compound/DerivativeVirusCell LineIC50 (µM)Reference
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cpd 9)H1N1MDCK0.0027[10]
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cpd 5)HSV-1Vero0.0022[10]
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cpd 4)COX-B3Vero0.0092[10]

Potential Signaling Pathways in Cancer

Isatin derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and angiogenesis.[3] A generalized schematic of these pathways is presented below.

Isatin_Signaling_Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR2, EGFR) PI3K PI3K RTK->PI3K MAPK RAS/RAF/MEK/ERK (MAPK Pathway) RTK->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis MAPK->Proliferation CDK Cyclin-Dependent Kinases (CDK2) CDK->Proliferation CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Apoptosis Apoptosis Isatin This compound & Analogs Isatin->RTK Inhibition Isatin->CDK Inhibition

Caption: General signaling pathways targeted by isatin derivatives in cancer cells.

Isatin-based compounds can inhibit receptor tyrosine kinases like VEGFR2 and EGFR, which are crucial for tumor angiogenesis and metastasis.[3] This inhibition disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in cancer and promote cell survival and proliferation.[3][11] Furthermore, isatin derivatives can inhibit cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest and the induction of apoptosis.[3]

Experimental Workflow for Antimicrobial Screening

A generalized workflow for the preliminary screening of antimicrobial activity of isatin derivatives is depicted below. This workflow is based on standard methodologies used in the evaluation of novel antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound analogs in DMSO Serial_Dilution Perform serial dilutions of compounds in a 96-well microtiter plate Compound_Prep->Serial_Dilution Media_Prep Prepare appropriate bacterial/fungal growth media (e.g., Mueller-Hinton Broth) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate wells with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at the optimal temperature and duration for the microbe Inoculation->Incubation MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry Incubation->MIC_Determination MBC_MFC_Determination (Optional) Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) by plating from clear wells MIC_Determination->MBC_MFC_Determination Data_Reporting Report MIC/MBC values and compare with standard control antibiotics MIC_Determination->Data_Reporting MBC_MFC_Determination->Data_Reporting

Caption: A typical workflow for determining the antimicrobial activity of novel compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Synthesized isatin derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial strains (e.g., E. coli, S. aureus, C. albicans)

  • Standard antibiotic for positive control (e.g., Chloramphenicol, Nystatin)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound solutions in the appropriate broth medium to achieve a range of final concentrations (e.g., 0.5 to 512 µg/mL).[10]

  • Prepare a standardized inoculum of the test microorganism, typically equivalent to a 0.5 McFarland standard, and further dilute it to achieve a final concentration of approximately 10⁶ CFU/mL in each well.[10]

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include negative control wells (broth only) and positive control wells (broth with inoculum and no compound). Also, include wells with a standard antibiotic as a reference.

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery and development. The synthetic accessibility of the isatin scaffold allows for extensive structural modifications to optimize biological activity. The available data on related compounds strongly suggest that this compound is a compelling candidate for further investigation, particularly in the areas of oncology, and infectious diseases. This guide provides a foundational resource for researchers to build upon in their exploration of this versatile chemical entity. Further studies are warranted to elucidate the specific biological profile and mechanisms of action of this compound.

References

5-Iodo-1-methylindoline-2,3-dione: A Review of Synthetic Methods and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive literature review of the research surrounding 5-Iodo-1-methylindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential therapeutic applications of novel heterocyclic compounds. While specific biological data for this compound is not extensively available in the current literature, this review summarizes the known synthetic protocols and explores the well-documented biological activities of structurally related compounds, offering a rationale for future investigation.

Chemical Identity

PropertyValue
Compound Name This compound
Synonyms 5-Iodo-1-methylisatin
CAS Number 76034-84-9
Molecular Formula C₉H₆INO₂
Molecular Weight 287.05 g/mol

Synthesis

The primary synthetic route to this compound involves the N-methylation of 5-iodoisatin.

Experimental Protocol: N-methylation of 5-Iodoisatin

Materials:

  • 5-Iodoisatin

  • Sodium hydride (NaH)

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • 5-Iodoisatin is dissolved in anhydrous DMF and the solution is cooled to 0 °C.

  • Sodium hydride (60% dispersion in mineral oil) is added in one portion to the cooled solution.

  • The resulting slurry is stirred for a brief period at 0 °C.

  • Iodomethane is then added to the reaction mixture.

  • The reaction is stirred at 0 °C for approximately 30 minutes.

  • Upon completion, the reaction mixture is poured into saturated aqueous ammonium chloride.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed sequentially with water and brine.

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

This protocol is a standard method for the N-alkylation of isatin derivatives and can be represented by the following workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 5-Iodoisatin 5-Iodoisatin Dissolution in DMF Dissolution in DMF 5-Iodoisatin->Dissolution in DMF Sodium Hydride Sodium Hydride Deprotonation Deprotonation Sodium Hydride->Deprotonation Iodomethane Iodomethane Methylation Methylation Iodomethane->Methylation Dissolution in DMF->Deprotonation Deprotonation->Methylation Workup Workup Methylation->Workup This compound This compound Workup->this compound

Caption: Synthetic workflow for this compound.

Potential Biological Activities Based on Structurally Related Compounds

While specific quantitative biological data for this compound is scarce in the published literature, the isatin scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of a halogen at the 5-position and a methyl group at the 1-position suggests that this compound may exhibit activities similar to other substituted isatins.

Anticancer Activity

Numerous derivatives of isatin have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Halogenation of the isatin ring, in particular, has been shown to enhance anticancer activity. For instance, di- and tri-halogenated isatins have been reported to exhibit IC₅₀ values in the low micromolar range against the U937 human lymphoma cell line. Specifically, 5,6,7-tribromoisatin was found to be antiproliferative at low micromolar concentrations. N-alkylation of isatins has also been shown to modulate their cytotoxic potential, with some N-alkyl derivatives displaying sub-micromolar IC₅₀ values. Given these precedents, this compound is a promising candidate for anticancer research.

The general mechanism of action for many anticancer isatin derivatives involves the induction of apoptosis through various signaling pathways. A simplified, hypothetical pathway is depicted below:

Anticancer_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Target Interaction Target Interaction Cellular Uptake->Target Interaction Signaling Cascade Activation Signaling Cascade Activation Target Interaction->Signaling Cascade Activation Apoptosis Induction Apoptosis Induction Signaling Cascade Activation->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

In-Depth Technical Guide: Safety and Handling of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for 5-Iodo-1-methylindoline-2,3-dione (CAS No. 76034-84-9) is not publicly available. The information herein is compiled from data on structurally related compounds, including isatin and its halogenated and methylated derivatives. It is imperative that a comprehensive, compound-specific risk assessment be conducted by qualified personnel before any handling or use of this compound.

Chemical and Physical Properties

This compound, also known as 5-Iodo-1-methylisatin, is a derivative of isatin (1H-indole-2,3-dione). While specific experimental data for this compound is limited, its properties can be inferred from related structures. It is expected to be a solid at room temperature.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound5-Methylindoline-2,3-dione5-Fluoro-1-methylindoline-2,3-dioneIsatin
CAS Number 76034-84-9608-05-9773-91-191-56-5
Molecular Formula C₉H₆INO₂C₉H₇NO₂C₉H₆FNO₂C₈H₅NO₂
Molecular Weight 287.05 g/mol 161.16 g/mol 179.15 g/mol 147.13 g/mol
Appearance Not specified (likely a colored solid)Red solid[1]Orange to Brown powder/crystal[2][3]Red-orange powder
Melting Point Not specified180 °C (dec.)[4]156.0 to 160.0 °C[2][3]200-204 °C

Hazard Identification and Toxicology

Based on the hazard profiles of analogous compounds, this compound should be handled as a hazardous substance.

Potential Hazards:

  • Skin Irritation: Halogenated and methylated isatins are known to cause skin irritation.[2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Toxicity: While specific data is unavailable for the iodo-derivative, related compounds exhibit toxicity. For instance, 1-methylisatin has an intraperitoneal LD50 of 685 mg/kg in mice, and 5-methylisatin has an intraperitoneal LD50 of 790 mg/kg in mice, with toxic effects including respiratory stimulation.[4][5]

Table 2: Toxicological Data of Related Isatin Derivatives

CompoundCAS NumberTest TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
1-Methylisatin2058-74-4LD50IntraperitonealMouse685 mg/kgRespiratory stimulation[5]
5-Methylisatin608-05-9LD50IntraperitonealMouse790 mg/kgRespiratory stimulation[4]
Isatin91-56-5LD50OralRat> 2000 mg/kg-[6]

Experimental Protocols and Handling

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

General Handling Workflow

The following diagram outlines a general workflow for handling potent chemical compounds in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS/Safety Info prep_2 Don Personal Protective Equipment (PPE) prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 handle_1 Weigh Compound in Ventilated Enclosure prep_3->handle_1 handle_2 Perform Experiment in Fume Hood handle_1->handle_2 handle_3 Monitor for Spills or Exposure handle_2->handle_3 clean_1 Decontaminate Glassware and Surfaces handle_3->clean_1 clean_2 Dispose of Waste in Designated Containers clean_1->clean_2 clean_3 Doff and Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 G spill_start Spill Occurs evacuate Evacuate Immediate Area spill_start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident dispose->report

References

Methodological & Application

Application Notes and Protocols for 5-Iodo-1-methylindoline-2,3-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Iodo-1-methylindoline-2,3-dione (also known as N-methyl-5-iodoisatin) in organic synthesis. This versatile building block combines the reactive isatin core with a strategically placed iodine atom, making it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the context of drug discovery and materials science.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the N-methylation of commercially available 5-iodoisatin. This method provides the target compound in high yield and purity.

1.1. Experimental Protocol: N-methylation of 5-Iodoisatin

This protocol is based on a literature procedure for the N-methylation of 5-iodoisatin.[1]

  • Materials: 5-Iodoisatin, sodium hydride (60% dispersion in mineral oil), iodomethane, anhydrous N,N-dimethylformamide (DMF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate (EtOAc), water, brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • To the cooled solution, add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion. The mixture will turn into a red slurry. Stir for 5 minutes.

    • Add iodomethane (0.34 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C.

    • Stir the reaction at 0 °C for 30 minutes.

    • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (15 mL) and then brine (20 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-methyl-5-iodoisatin can be used in subsequent steps without further purification.[1]

1.2. Quantitative Data

ReactantMolar Eq.Amount
5-Iodoisatin1.01.0 g (3.7 mmol)
Sodium Hydride (60%)1.2175 mg (4.4 mmol)
Iodomethane1.50.34 mL (5.5 mmol)
Product Yield Notes
This compound~100% (crude)Used without further purification.[1]

1.3. Synthetic Workflow

Synthesis cluster_0 5-Iodoisatin 5-Iodoisatin Reagents 1. NaH, DMF, 0 °C 2. CH3I This compound This compound 5-Iodoisatin->this compound N-methylation

Synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The 5-iodo substituent on the indoline-2,3-dione core serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at this position. This is particularly useful for building molecular complexity and synthesizing libraries of compounds for drug discovery.

2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 5-position of the isatin core and various aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

2.1.1. Representative Protocol: Suzuki-Miyaura Coupling of this compound

This is a general protocol based on typical conditions for Suzuki-Miyaura reactions with aryl iodides.

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane/water, toluene/ethanol/water).

  • Procedure:

    • In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 10 mL of a 3:1 mixture of dioxane and water).

    • Heat the reaction mixture at the appropriate temperature (typically 80-100 °C) for the specified time (usually 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

2.1.2. Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMF
Temperature 80 - 110 °C
Reaction Time 4 - 24 h
Expected Yield 60 - 95% (highly substrate-dependent)

2.1.3. Suzuki-Miyaura Coupling Scheme

Suzuki cluster_0 Start This compound Product 5-Aryl-1-methylindoline-2,3-dione Start->Product Suzuki Coupling Reagents Pd Catalyst Base Boronic R-B(OH)2

Suzuki-Miyaura cross-coupling reaction.

2.2. Heck Reaction

The Heck reaction allows for the arylation or vinylation of alkenes using this compound. This reaction is valuable for synthesizing substituted styrenes and other conjugated systems attached to the isatin core.

2.2.1. Representative Protocol: Heck Reaction of this compound

This is a general protocol based on standard Heck reaction conditions.

  • Materials: this compound, alkene (e.g., styrene, acrylate), palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), base (e.g., Et₃N, K₂CO₃), and solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.1 mmol).

    • Add the degassed solvent (e.g., 10 mL of DMF).

    • Add the alkene (1.5 mmol) and the base (2.0 mmol).

    • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 100-140 °C) for the specified time (usually 12-48 hours).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

2.2.2. Typical Reaction Conditions for Heck Reaction

ParameterCondition
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Dioxane
Temperature 100 - 140 °C
Reaction Time 12 - 48 h
Expected Yield 50 - 90% (highly substrate-dependent)

2.2.3. Heck Reaction Scheme

Heck cluster_0 Start This compound Product 5-Alkene-1-methylindoline-2,3-dione Start->Product Heck Reaction Reagents Pd Catalyst Base Alkene Alkene

Heck reaction for C-C bond formation.

Reactions Involving the Isatin Core

The dicarbonyl functionality of the isatin core is highly reactive and allows for a variety of transformations, particularly at the C3-carbonyl group.

3.1. Condensation Reactions

The C3-carbonyl group of this compound can undergo condensation reactions with active methylene compounds to form a variety of 3-substituted-2-oxindole derivatives. These reactions are often base-catalyzed.

3.1.1. Representative Protocol: Knoevenagel Condensation

This protocol describes a typical Knoevenagel condensation with an active methylene compound.

  • Materials: this compound, active methylene compound (e.g., malononitrile, ethyl cyanoacetate), base catalyst (e.g., piperidine, pyridine), and solvent (e.g., ethanol, acetic acid).

  • Procedure:

    • Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the solvent (10 mL) in a round-bottom flask.

    • Add a catalytic amount of the base (e.g., a few drops of piperidine).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate.

    • If precipitation occurs, filter the solid product and wash with cold solvent.

    • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

3.1.2. Condensation Reaction Scheme

Condensation cluster_0 Start This compound Product 3-Substituted-2-oxindole Start->Product Condensation Reagents Base Catalyst Solvent, Heat Methylene Active Methylene Compound

References

5-Iodo-1-methylindoline-2,3-dione: A Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-11-01

Introduction 5-Iodo-1-methylindoline-2,3-dione, an N-methylated and halogenated derivative of isatin, is a highly valuable synthetic intermediate in medicinal chemistry. The presence of an iodine atom at the C5 position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This functionalization is key to the development of novel bioactive molecules with a range of therapeutic applications, including antiviral and anticancer agents. The indoline-2,3-dione (isatin) core itself is a privileged scaffold, known for its presence in numerous natural products and synthetic compounds with significant biological activities. This document outlines protocols for the synthesis of this compound and its subsequent elaboration into potent bioactive derivatives, specifically focusing on antiviral thiosemicarbazones and anticancer spiro-oxindoles.

Key Applications and Bioactive Derivatives

The strategic placement of the iodine atom on the 1-methylindoline-2,3-dione scaffold opens up synthetic pathways to a variety of derivatives. Two prominent classes of bioactive molecules that can be synthesized from this intermediate are:

  • Antiviral Thiosemicarbazones: Isatin thiosemicarbazones have a long history of antiviral activity. The introduction of various substituents, facilitated by the iodo group, allows for the fine-tuning of their biological activity against a range of viruses.

  • Anticancer Spiro-oxindoles: The spiro-oxindole moiety is a key feature in several natural and synthetic compounds with potent anticancer properties. The C5 position of the isatin core is a critical point for modification to enhance cytotoxicity and selectivity against cancer cell lines.

Quantitative Data Summary

The following table summarizes the biological activity of representative isatin derivatives, highlighting the potential of molecules synthesized from this compound.

Compound ClassDerivative ExampleTarget/AssayActivity (IC₅₀/EC₅₀)Reference
Antiviral Isatin-β-thiosemicarbazideCoxsackie B4 virus (HeLa cells)0.4 - 2.1 µg/mL (EC₅₀)[1]
Antiviral 5-Fluoro-1-ethyl-isatin thiosemicarbazoneHSV-1, HSV-2, VVNot specified[1]
Anticancer Spiro[indoline-pyrrolizin]-onesSKNSH (neuroblastoma) cells4.61 - 5.04 µM (IC₅₀)[2]
Anticancer Isoindoline-1,3-dione derivativeRaji cells0.26 µg/mL (CC₅₀)[3]
Anticancer Isoindoline-1,3-dione derivativeK562 cells3.81 µg/mL (CC₅₀)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of 5-iodoisatin to yield the target intermediate.

Materials:

  • 5-Iodoisatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-iodoisatin (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) in one portion. The mixture will turn into a red slurry.

  • Stir the slurry at 0 °C for 5 minutes.

  • Add iodomethane (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 30 minutes.

  • Pour the reaction mixture into a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound, which can be used in the next step without further purification.

Protocol 2: Synthesis of a 5-Aryl-1-methylindoline-2,3-dione via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with a phenylboronic acid.

Materials:

  • This compound

  • Substituted phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq), the desired phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Seal the vial and heat in a microwave reactor at 100 °C for 20 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methylindoline-2,3-dione.

Protocol 3: Synthesis of a 5-Alkynyl-1-methylindoline-2,3-dione via Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous and anaerobic conditions (e.g., under a nitrogen or argon atmosphere)

Procedure:

  • In a flask maintained under an inert atmosphere, dissolve this compound (1.0 eq) in degassed triethylamine.

  • Add the terminal alkyne (1.2 eq), followed by PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.

  • Separate the organic phase, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for the Synthesis of Thiosemicarbazone Derivatives

This protocol outlines the condensation reaction to form antiviral thiosemicarbazones.

Materials:

  • 5-Substituted-1-methylindoline-2,3-dione (from Protocol 2 or 3)

  • Appropriate thiosemicarbazide (1.0 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve the 5-substituted-1-methylindoline-2,3-dione (1.0 eq) in ethanol.

  • Add the corresponding thiosemicarbazide (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for an appropriate time (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the desired thiosemicarbazone derivative.

Protocol 5: General Procedure for the Synthesis of Spiro-oxindole Derivatives

This protocol describes a one-pot, three-component reaction to generate anticancer spiro-oxindoles.[4]

Materials:

  • This compound

  • An α,β-unsaturated enone derivative (1.0 eq)

  • L-proline (1.2 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated enone (1.0 eq), L-proline (1.2 eq), and this compound (1.0 eq) in methanol.

  • Stir the reaction mixture at 60 °C for 1.5-2.0 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final spiro-oxindole product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization Reactions cluster_bioactive Bioactive Molecules Iodoisatin 5-Iodoisatin Methylation N-Methylation (Protocol 1) Iodoisatin->Methylation Intermediate This compound Methylation->Intermediate Suzuki Suzuki Coupling (Protocol 2) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Protocol 3) Intermediate->Sonogashira Condensation_Spiro Spiro-oxindole Formation (Protocol 5) Intermediate->Condensation_Spiro Aryl_deriv 5-Aryl Derivatives Suzuki->Aryl_deriv Alkynyl_deriv 5-Alkynyl Derivatives Sonogashira->Alkynyl_deriv Condensation_TSC Thiosemicarbazone Formation (Protocol 4) TSC Antiviral Thiosemicarbazones Condensation_TSC->TSC Spiro Anticancer Spiro-oxindoles Condensation_Spiro->Spiro Aryl_deriv->Condensation_TSC Alkynyl_deriv->Condensation_TSC

Caption: Synthetic workflow from 5-iodoisatin to bioactive derivatives.

signaling_pathway cluster_virus Viral Replication Cycle Virus Virus Entry Entry & Attachment Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release TSC Isatin Thiosemicarbazone Derivative TSC->Replication Inhibition

Caption: Proposed mechanism of action for antiviral thiosemicarbazones.

anticancer_pathway cluster_cell_cycle Cancer Cell Proliferation GrowthFactors Growth Factors Receptors Receptor Tyrosine Kinases GrowthFactors->Receptors Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) Receptors->Signaling CellCycle Cell Cycle Progression Signaling->CellCycle Proliferation Uncontrolled Proliferation CellCycle->Proliferation Spiro Spiro-oxindole Derivative Spiro->CellCycle Inhibition Apoptosis Apoptosis Spiro->Apoptosis Induction

References

Protocol for the N-Methylation of 5-Iodoisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the N-methylation of 5-iodoisatin, a key intermediate in the synthesis of various biologically active compounds. The procedure involves the deprotonation of the isatin nitrogen followed by quenching with an electrophilic methyl source. The protocol described herein is based on established methods for the N-alkylation of isatins and related derivatives, offering a reliable and high-yielding route to N-methyl-5-iodoisatin.

The starting material, 5-iodoisatin, is a commercially available solid. The reaction proceeds via the formation of an isatin anion, which is then alkylated with methyl iodide. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone being suitable reaction media. Microwave-assisted protocols can significantly reduce reaction times. The final product, N-methyl-5-iodoisatin, can be purified by standard techniques such as recrystallization or column chromatography. Successful synthesis can be confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR. While specific data for N-methyl-5-iodoisatin is not widely published, the expected spectral data can be inferred from the parent compound, N-methylisatin.

Physicochemical and Spectroscopic Data

Table 1: Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-IodoisatinC₈H₄INO₂273.03Orange to brown solid276-280[1]
N-Methyl-5-iodoisatinC₉H₆INO₂287.05Expected to be a colored solidNot reported

Table 2: Spectroscopic Data for 5-Iodoisatin

TypeData
¹H NMR (DMSO-d₆)δ 11.11 (s, 1H, NH), 7.88 (dd, J=8.2, 1.8 Hz, 1H, H-6), 7.76 (d, J=1.8 Hz, 1H, H-4), 6.75 (d, J=8.2 Hz, 1H, H-7)
¹³C NMR (DMSO-d₆)δ 183.7 (C-3), 159.3 (C-2), 150.7 (C-7a), 142.0 (C-6), 132.9 (C-4), 120.4 (C-3a), 115.2 (C-7), 85.8 (C-5)
IR (KBr, cm⁻¹)3241, 1751-1731, 1606, 1458, 1198

Experimental Protocol

This protocol is adapted from general and specific procedures for the N-alkylation of isatins.[2]

Materials:

  • 5-Iodoisatin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-iodoisatin (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 5-iodoisatin.

    • To the stirred solution, add anhydrous potassium carbonate (1.3 - 2.0 eq).

    • Stir the suspension at room temperature for 30-60 minutes. The formation of the isatin anion may be indicated by a color change.

  • Methylation:

    • Slowly add methyl iodide (1.1 - 1.5 eq) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or dichloromethane/hexane.

    • Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Workflow Diagram

N_Methylation_Workflow Workflow for N-Methylation of 5-Iodoisatin start Start dissolve Dissolve 5-iodoisatin in anhydrous DMF start->dissolve add_base Add K2CO3 (anhydrous) dissolve->add_base stir_rt Stir at room temperature (30-60 min) add_base->stir_rt add_MeI Add Methyl Iodide (CH3I) stir_rt->add_MeI heat Heat reaction mixture (60-80 °C) add_MeI->heat monitor_TLC Monitor reaction by TLC heat->monitor_TLC workup Reaction work-up: - Quench with ice-water - Extract with EtOAc - Wash and dry monitor_TLC->workup Reaction complete concentrate Concentrate under reduced pressure workup->concentrate purify Purification: - Recrystallization or - Column Chromatography concentrate->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end N-Methyl-5-iodoisatin characterize->end

Caption: Workflow for the N-methylation of 5-iodoisatin.

Signaling Pathways and Logical Relationships

In the context of this chemical synthesis, a signaling pathway diagram is not applicable. However, a logical relationship diagram illustrating the key steps and their dependencies is provided above as a workflow. The successful formation of the product is dependent on the sequential execution of these steps, starting from the formation of the isatin anion to the final purification and characterization of N-methyl-5-iodoisatin. The reaction progress is a critical control point, monitored by TLC to determine the appropriate time for work-up.

References

Application Notes and Protocols: 5-Iodo-1-methylindoline-2,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-methylindoline-2,3-dione, also known as N-methyl-5-iodoisatin, is a halogenated derivative of the versatile isatin scaffold. The indoline-2,3-dione core is a prominent privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory properties. The introduction of a methyl group at the N-1 position and an iodine atom at the C-5 position of the isatin ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological profile.

These application notes provide an overview of the potential therapeutic applications of this compound based on the established activities of structurally related isatin analogs. Detailed synthetic and experimental protocols are provided to facilitate further investigation into its medicinal chemistry potential.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, the known structure-activity relationships (SAR) of isatin derivatives suggest several promising avenues for investigation. The presence of a halogen at the 5-position of the isatin ring has been correlated with enhanced biological activity in several studies.

Anticancer Activity

Isatin derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and anti-proliferative actions. Halogenation at the C-5 position has been shown to be a key factor in the cytotoxic and antineoplastic properties of some isatin-based compounds.

Inferred Mechanism of Action: The 5-iodo substituent may enhance the compound's interaction with target proteins through halogen bonding or by increasing its cellular uptake. Potential molecular targets could include protein kinases, caspases, and other enzymes involved in cell cycle regulation.

Antimicrobial and Antiviral Activity

The isatin scaffold is a component of several molecules with demonstrated antimicrobial and antiviral properties. Halogenated derivatives, in particular, have shown promise in this area.

Inferred Mechanism of Action: The lipophilicity conferred by the iodo and methyl groups may facilitate the penetration of microbial cell walls or viral envelopes. Potential mechanisms include the inhibition of essential microbial enzymes or interference with viral replication processes.

Enzyme Inhibition

Isatin and its analogs have been identified as inhibitors of a range of enzymes, including kinases, proteases, and hydrolases. The specific substitutions on the isatin ring play a crucial role in determining the potency and selectivity of inhibition.

Potential Enzyme Targets:

  • Kinases: Various substituted indoline-2,3-diones have been investigated as kinase inhibitors.

  • Caspases: Isatin derivatives have been shown to modulate caspase activity, which is relevant to apoptosis.

  • Other Enzymes: The isatin core can be adapted to target the active sites of numerous other enzymes.

Data Presentation

The following table summarizes the biological activities of representative 5-halogenated and N-methylated isatin derivatives to provide a basis for the potential applications of this compound.

Compound ClassBiological ActivityTarget/AssayReported IC50/MIC Values
5-Halo-isatin derivativesAnticancerHeLa cancer cell linesIC50: 10.64 - 33.62 μM
N-methyl isatinMAO-B InhibitionMonoamine Oxidase-BIC50: 7.9 ± 0.4 μM[1]
5-Halo-isatin derivativesHDAC InhibitionHDAC enzymeIC50: ~0.97 μM (for 5-chloro derivative)[2]
Isatin-based antiviralsAntiviral (H1N1)MDCK cell lineIC50: 0.0027 - 0.0097 µM (for various derivatives)[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the N-methylation of 5-iodoisatin.

Materials:

  • 5-Iodoisatin

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil; 175 mg; 4.4 mmol) in one portion to the stirred solution. The mixture will turn into a red slurry.

  • Stir the slurry for 5 minutes at 0 °C.

  • Add methyl iodide (0.34 mL; 5.5 mmol) to the reaction mixture and continue stirring at 0 °C for 30 minutes.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous NH4Cl (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (15 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude N-methyl-5-iodoisatin can be used without further purification for many applications. If necessary, it can be purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for evaluating the anticancer potential of this compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5-Iodoisatin step1 N-Methylation (NaH, CH3I, DMF) start->step1 product This compound step1->product anticancer Anticancer Assays (e.g., MTT) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) product->antimicrobial enzyme Enzyme Inhibition (e.g., Kinase Assay) product->enzyme signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation caspase Caspases erk->caspase apoptosis Apoptosis caspase->apoptosis compound This compound compound->raf Inhibition? compound->caspase Activation?

References

Application Notes and Protocols for Reactions Involving 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for palladium-catalyzed cross-coupling reactions involving 5-Iodo-1-methylindoline-2,3-dione. This versatile building block serves as a key intermediate in the synthesis of novel organic compounds with potential applications in medicinal chemistry, particularly as inhibitors of key signaling pathways in cancer.

Overview

This compound is an important synthetic intermediate. The presence of an iodine atom on the indoline scaffold allows for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions enable the introduction of diverse aryl and vinyl substituents at the 5-position, leading to a wide range of functionalized molecules. Derivatives of the closely related isatin core have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[1][2][3][4] This document provides protocols for the synthesis of 5-substituted-1-methylindoline-2,3-dione derivatives and discusses their potential biological relevance in the context of VEGFR-2 signaling.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the N-methylation of 5-iodoisatin.

Protocol 1: N-methylation of 5-Iodoisatin

  • Materials:

    • 5-Iodoisatin

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 5-iodoisatin (1.0 eq) in anhydrous DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The mixture will typically turn into a red slurry. Stir for 5 minutes at 0 °C.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

    • Continue stirring at 0 °C for 30 minutes.

    • Quench the reaction by pouring the mixture into a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound. The product is often used in the next step without further purification.

Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Protocol 2: Synthesis of 5-Aryl-1-methylindoline-2,3-dione

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid) (1.25 eq)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)

    • Propylene carbonate (PC)

    • Schlenk tube or microwave vial

    • Magnetic stirrer

    • Heating block or microwave reactor

  • Procedure:

    • To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.25 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add propylene carbonate as the solvent.

    • Add the 2.0 M aqueous Na₂CO₃ solution.

    • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for the appropriate time (monitor by TLC or LC-MS).

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid5-Phenyl-1-methylindoline-2,3-dione~93% (analogous reaction)[5]
24-Biphenylboronic acid5-(Biphenyl-4-yl)-1-methylindoline-2,3-dioneNot reported[5]
34-Fluorophenylboronic acid5-(4-Fluorophenyl)-1-methylindoline-2,3-dioneNot reported[5]
Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed reaction of this compound with an alkene.

Protocol 3: Synthesis of 5-Alkenyl-1-methylindoline-2,3-dione

  • Materials:

    • This compound

    • Alkene (e.g., styrene) (1.1 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Schlenk tube or sealed tube

    • Magnetic stirrer

    • Heating block

  • Procedure:

    • In a Schlenk tube, dissolve this compound (1.0 eq) in DMF.

    • Add the alkene (1.1 eq), Pd(OAc)₂ (0.02 eq), and triethylamine (2.0 eq).

    • Seal the tube and heat the reaction mixture to 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

Table 2: Representative Heck Coupling Reactions

EntryAlkeneProductYield (%)Reference
1Styrene5-((E)-2-phenylvinyl)-1-methylindoline-2,3-dione~90% (analogous reaction)[6]
2n-Butyl acrylate(E)-butyl 3-(1-methyl-2,3-dioxoindolin-5-yl)acrylate~99% (analogous reaction)[7]

Application in Targeting VEGFR-2 Signaling

Derivatives of isatin, the core structure of this compound, have been extensively investigated as inhibitors of VEGFR-2.[1][2][3][4] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9][10]

VEGFR-2 Signaling Pathway

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including:

  • PLCγ-PKC-Raf-MEK-MAPK pathway: Promotes endothelial cell proliferation.[9]

  • PI3K/Akt pathway: Promotes cell survival by inhibiting apoptosis.[8]

Inhibition of VEGFR-2 can block these signaling cascades, leading to a reduction in tumor angiogenesis and growth. The 5-substituted-1-methylindoline-2,3-dione derivatives synthesized via the protocols above can be screened for their potential to inhibit VEGFR-2.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_application Biological Application iodoisatin 5-Iodoisatin methylation N-methylation (Protocol 1) iodoisatin->methylation iodo_methyl_isatin This compound methylation->iodo_methyl_isatin suzuki Suzuki-Miyaura Coupling (Protocol 2) iodo_methyl_isatin->suzuki heck Heck Reaction (Protocol 3) iodo_methyl_isatin->heck aryl_product 5-Aryl-1-methylindoline-2,3-dione suzuki->aryl_product alkenyl_product 5-Alkenyl-1-methylindoline-2,3-dione heck->alkenyl_product screening Biological Screening (e.g., VEGFR-2 Kinase Assay) aryl_product->screening alkenyl_product->screening aryl_boronic Arylboronic Acid aryl_boronic->suzuki alkene Alkene alkene->heck lead_compound Lead Compound screening->lead_compound

Caption: Experimental workflow for the synthesis and application of this compound derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isatin_Derivative 5-Substituted-1-methyl- indoline-2,3-dione (Potential Inhibitor) Isatin_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by isatin derivatives.

References

Application Notes and Protocols for Kinase Inhibitor Screening: Featuring the Indoline-2,3-dione Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has become a central focus of modern drug discovery.

The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Derivatives of this scaffold have been explored as potential inhibitors of various enzymes, including kinases. This document provides a comprehensive overview of the methodologies and protocols for screening compounds, such as 5-Iodo-1-methylindoline-2,3-dione, for their potential as kinase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, the protocols described herein are applicable for its evaluation and for other novel chemical entities.

Overview of Kinase Inhibitor Screening Assays

A variety of assay formats are available to screen for kinase inhibitors, each with its own advantages and disadvantages. The choice of assay depends on factors such as the specific kinase, the desired throughput, and the available laboratory equipment. Common biochemical kinase assay platforms can be broadly categorized into activity assays and binding assays.[2]

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[2][3] They are highly sensitive and provide a direct measure of catalytic activity.[2]

  • Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon substrate phosphorylation.

    • Fluorescence Resonance Energy Transfer (FRET): In a FRET-based assay, a substrate is labeled with a donor and an acceptor fluorophore. Upon phosphorylation, a protease can no longer cleave the substrate, keeping the fluorophores in proximity and allowing for a FRET signal.[2]

    • Fluorescence Polarization (FP): This method is based on the change in the rotational speed of a fluorescently labeled phosphopeptide when it binds to metal nanoparticles, leading to a change in fluorescence polarization.[4]

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[5]

  • Mobility Shift Assays: These assays involve the electrophoretic separation of a fluorescently tagged phosphorylated substrate from its non-phosphorylated counterpart based on the change in charge.[3]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular context. This can be achieved by monitoring the phosphorylation of a downstream substrate or by assessing a cellular phenotype known to be dependent on the kinase activity.[6][7]

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results of a kinase inhibitor screening campaign are often presented in a tabular format for easy comparison.

Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Compound X (Hypothetical Data)

Kinase TargetIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D85
Kinase E1,200

Table 2: Cell-Based Activity of Compound X (Hypothetical Data)

Cell LineTarget PathwayEC50 (nM)
Cancer Cell Line 1Pathway A50
Cancer Cell Line 2Pathway B800
Normal Cell Line->20,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted from the general principles of the ADP-Glo™ Kinase Assay.[5]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Compound to be tested (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of the microplate.

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. Add 2.5 µL of this solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.[4]

    • Prepare a 2X ATP solution in the kinase reaction buffer. To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the positive control (DMSO-treated, active kinase) and negative control (no kinase or fully inhibited kinase).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol describes a general method to assess the inhibition of a specific kinase signaling pathway in cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Stimulant (e.g., growth factor, if required to activate the pathway)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (one for the phosphorylated form of the target protein and one for the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-24 hours). Include a DMSO vehicle control.

    • If the pathway requires activation, add the appropriate stimulant for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Plot the normalized signal against the compound concentration to determine the inhibitory effect.

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor (e.g., Indoline-2,3-dione derivative) Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Compound Dilution Series Incubation Compound-Enzyme Pre-incubation CompoundPrep->Incubation AssayPlatePrep Assay Plate Preparation (Enzyme, Substrate) AssayPlatePrep->Incubation ReactionStart Initiate Kinase Reaction (Add ATP) Incubation->ReactionStart Reaction Enzymatic Reaction ReactionStart->Reaction Detection Signal Detection (Luminescence, Fluorescence, etc.) Reaction->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Normalization Data Normalization DataAcquisition->Normalization CurveFitting Dose-Response Curve Fitting Normalization->CurveFitting IC50 IC50 Determination CurveFitting->IC50

Caption: A generalized workflow for in vitro kinase inhibitor screening.

References

Developing Novel Bioactive Compounds from 5-Iodo-1-methylindoline-2,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel compounds derived from 5-Iodo-1-methylindoline-2,3-dione. This versatile scaffold offers a gateway to a diverse range of heterocyclic compounds with significant potential in anticancer and antimicrobial drug discovery. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field.

Synthetic Protocols

The synthetic strategy involves a two-step process: the initial N-methylation of 5-iodo-isatin to yield the core intermediate, this compound, followed by its derivatization to generate novel spirooxindoles and Schiff bases.

Protocol for the Synthesis of this compound (Intermediate 1)

This protocol describes the N-methylation of 5-iodoisatin, a crucial step to introduce a methyl group at the indole nitrogen.

Materials:

  • 5-Iodoisatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Ice-water bath

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Standard glassware for extraction and filtration

Procedure:

  • In a round bottom flask under a nitrogen atmosphere, dissolve 5-iodoisatin (1 equivalent) in anhydrous DMF.

  • Cool the solution in an ice-water bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain pure this compound.

Expected Yield: 85-95%

Protocol for the Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

This protocol details the one-pot, three-component synthesis of novel spiro-pyran derivatives from this compound.[1][2][3][4]

Materials:

  • This compound (Intermediate 1)

  • Malononitrile

  • Active methylene compound (e.g., dimedone, 4-hydroxycoumarin)

  • Catalyst (e.g., piperidine, DABCO)

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and stirring bar

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1 equivalent) and an active methylene compound (1 equivalent).

  • Add a catalytic amount of piperidine (or another suitable base).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired spiro[indoline-3,4'-pyran] derivative.

Protocol for the Synthesis of Schiff Bases

This protocol describes the condensation reaction of this compound with various primary amines to form Schiff bases.[5][6][7][8][9]

Materials:

  • This compound (Intermediate 1)

  • Substituted primary amine (e.g., 4-aminoaniline, sulfanilamide)

  • Glacial acetic acid

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and stirring bar

Procedure:

  • Dissolve this compound (1 equivalent) and the desired primary amine (1 equivalent) in ethanol in a round bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF-water) to afford the pure Schiff base.

Biological Evaluation Protocols

The following protocols are for the preliminary in vitro screening of the synthesized compounds for their anticancer and antibacterial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Antibacterial Activity: Disc Diffusion Method

The disc diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria to various compounds.[14][15][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control

  • Solvent-loaded discs as a negative control

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare a uniform lawn of the test bacterial strain on the MHA plates using a sterile cotton swab dipped in the standardized inoculum.

  • Aseptically place the sterile paper discs impregnated with a known concentration of the synthesized compounds onto the surface of the agar.

  • Place the positive and negative control discs on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

  • The size of the inhibition zone is indicative of the antibacterial activity of the compound.

Data Presentation

The quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)
SC-01 Spiro-pyranMCF-7 (Breast Cancer)Data to be determined
SC-02 Spiro-pyranA549 (Lung Cancer)Data to be determined
SB-01 Schiff BaseMCF-7 (Breast Cancer)Data to be determined
SB-02 Schiff BaseA549 (Lung Cancer)Data to be determined
DoxorubicinReference DrugMCF-7 (Breast Cancer)Reference Value
CisplatinReference DrugA549 (Lung Cancer)Reference Value

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDDerivative TypeS. aureus (Gram +ve) Zone of Inhibition (mm)E. coli (Gram -ve) Zone of Inhibition (mm)
SC-01 Spiro-pyranData to be determinedData to be determined
SC-02 Spiro-pyranData to be determinedData to be determined
SB-01 Schiff BaseData to be determinedData to be determined
SB-02 Schiff BaseData to be determinedData to be determined
CiprofloxacinReference DrugReference ValueReference Value

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms of action.

Synthesis_Workflow Start 5-Iodoisatin Intermediate This compound Start->Intermediate N-methylation (NaH, CH3I) Spiro Spirooxindole Derivatives Intermediate->Spiro [3+2] Cycloaddition (Malononitrile, Active Methylene) Schiff Schiff Base Derivatives Intermediate->Schiff Condensation (Primary Amines) BioAssay Biological Evaluation (Anticancer & Antimicrobial) Spiro->BioAssay Schiff->BioAssay

Caption: Synthetic workflow for novel compounds.

Anticancer_Pathway cluster_cell Cancer Cell Compound Isatin Derivative CDK2 CDK2 Compound->CDK2 Inhibition Bcl2 Bcl-2 Compound->Bcl2 Downregulation CellCycle Cell Cycle Progression (G2/M Phase) CDK2->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Inhibition_Node Inhibition of Proliferation Apoptosis Apoptosis Caspases Caspase Activation Bcl2->Caspases Inhibits Caspases->Apoptosis Induces

Caption: Potential anticancer signaling pathway.

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell Compound Isatin Derivative CellWall Cell Wall Synthesis Compound->CellWall Inhibition CellFusion Cell Fusion Compound->CellFusion Inhibition Lysis Cell Lysis CellWall->Lysis leads to CellFusion->Lysis leads to

Caption: Proposed antimicrobial mechanism.

References

Application Notes and Protocols for Determining the Biological Activity of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Iodo-1-methylindoline-2,3-dione belongs to the isatin (1H-indole-2,3-dione) class of compounds. Isatin and its derivatives are a well-documented family of heterocyclic molecules that exhibit a wide spectrum of biological activities.[1][2][3] These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] Specifically, isatin derivatives have been shown to induce cytotoxicity in various human carcinoma cell lines and can trigger programmed cell death, or apoptosis.[4]

Given the structural similarity to known bioactive isatins, it is hypothesized that this compound may possess cytotoxic, pro-apoptotic, and enzyme-inhibitory properties. These application notes provide detailed protocols for a panel of assays designed to characterize these potential biological activities for researchers in drug discovery and development. The following protocols will enable the assessment of the compound's effect on cell viability, its ability to induce apoptosis, and its potential to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various cellular processes and diseases.

Cell Viability and Cytotoxicity Assessment using MTT Assay

Application Note

The MTT assay is a fundamental colorimetric method for assessing cell viability and proliferation.[5] It is a crucial first step in characterizing the cytotoxic potential of a novel compound.[6] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[5][7][8][9] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8] This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound, a key parameter indicating its cytotoxic potency.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate

Caption: General experimental workflow for assessing compound cytotoxicity.

Detailed Experimental Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., HL-60, HeLa, or A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5][8]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl with 10% SDS.[7][10]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[7][10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C.[8][9][10] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of this compound on various cell lines.

Cell Line Incubation Time (h) IC50 (µM) ± SD
HL-60 24 15.8 ± 1.2
48 8.5 ± 0.9
HeLa 24 25.4 ± 2.1
48 16.2 ± 1.5
A549 24 31.0 ± 2.8

| | 48 | 22.7 ± 1.9 |

Apoptosis Induction Assessment via Caspase-3 Activity Assay

Application Note

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11][12] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[13] Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[13] This colorimetric assay quantifies Caspase-3 activity by measuring the cleavage of a specific peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[13] Upon cleavage by active Caspase-3, the chromophore p-nitroaniline (pNA) is released, which can be measured spectrophotometrically at 405 nm.[13] An increase in pNA absorbance indicates an increase in Caspase-3 activity, suggesting the compound induces apoptosis.

Apoptosis Signaling Pathway Diagram

Apoptosis compound This compound stress Cellular Stress compound->stress pro_casp9 Pro-Caspase-9 stress->pro_casp9 (Apoptosome) casp9 Active Caspase-9 pro_casp9->casp9 (Apoptosome) pro_casp3 Pro-Caspase-3 (Inactive) casp9->pro_casp3 casp3 Active Caspase-3 pro_casp3->casp3 Cleavage substrate DEVD-pNA Substrate casp3->substrate Cleavage apoptosis Apoptosis casp3->apoptosis pNA pNA (Yellow Product) (Measure at 405 nm) substrate->pNA

Caption: Simplified intrinsic apoptosis pathway leading to Caspase-3 activation.

Detailed Experimental Protocol

Materials:

  • Cell line cultured in appropriate medium

  • This compound

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Sterile microcentrifuge tubes

  • 96-well flat-bottom plate

  • Microplate spectrophotometer

Procedure:

  • Induction of Apoptosis:

    • Seed 2-5 x 10^6 cells in culture dishes and treat with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 6, 12, or 24 hours).

    • Include a vehicle-treated (DMSO) sample as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Cell Lysate Preparation:

    • Collect both adherent and floating cells by centrifugation at 600 x g for 5 minutes at 4°C.[13]

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.[13][14]

    • Incubate the lysate on ice for 15-20 minutes.[13]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Caspase-3 Assay:

    • Add DTT to the 2X Reaction Buffer immediately before use.

    • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.[15]

    • Add 5-10 µL of the DEVD-pNA substrate to each well to start the reaction.[14]

    • Include a background control well containing lysis buffer and substrate but no cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the background reading from all sample readings.

    • Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

    • Fold-Increase = (Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)

Data Presentation

Table 2: Caspase-3 Activity induced by this compound.

Treatment Group Concentration Absorbance (405 nm) ± SD Fold-Increase in Activity
Untreated Control - 0.15 ± 0.02 1.0
Vehicle (DMSO) 0.1% 0.16 ± 0.03 1.1
Test Compound IC50 0.78 ± 0.06 5.2

| Positive Control | 1 µM | 1.25 ± 0.11 | 8.3 |

Kinase Inhibition Assessment using GSK-3β Kinase Assay

Application Note

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in numerous signaling pathways, including those related to cell proliferation, apoptosis, and metabolism.[16][17] Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[16] Isatin derivatives have been previously identified as inhibitors of GSK-3β. This assay is designed to determine if this compound can inhibit the enzymatic activity of GSK-3β. The assay measures the amount of ADP produced from the kinase reaction, where GSK-3β phosphorylates a specific substrate using ATP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is inversely proportional to the kinase inhibition.[17]

Kinase Inhibition Assay Principle Diagram

KinaseAssay cluster_reaction Kinase Reaction cluster_detection Detection (Luminescence) gsk3b GSK-3β Enzyme atp ATP adp ADP gsk3b->adp p_substrate Phosphorylated Substrate gsk3b->p_substrate substrate GSK Substrate atp->adp atp->p_substrate substrate->adp substrate->p_substrate adp_glo ADP-Glo™ Reagent adp->adp_glo inhibitor This compound (Inhibitor) inhibitor->gsk3b blocks new_atp ATP adp_glo->new_atp luciferase Luciferase new_atp->luciferase light Light Signal luciferase->light

Caption: Principle of a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

Detailed Experimental Protocol

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK Substrate Peptide

  • ATP solution

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound

  • Known GSK-3β inhibitor (e.g., SB-216763) as a positive control[18]

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Assay Buffer by diluting the provided stock. Add DTT to the buffer just before use.[16]

    • Prepare serial dilutions of this compound and the positive control inhibitor in 1X Kinase Assay Buffer containing a constant, low percentage of DMSO.

  • Kinase Reaction Setup:

    • In a white 384-well plate, add reagents in the following order:

      • 1 µL of test compound dilution or control (vehicle/positive control).[17]

      • 2 µL of diluted GSK-3β enzyme (e.g., 1-2 ng/µL).[17][18]

      • 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 25 µM ATP).[17][18]

    • Include "No Enzyme" and "No Inhibitor" controls.

    • The final reaction volume is typically 5-25 µL.[18]

  • Reaction Incubation:

    • Shake the plate gently to mix the components.

    • Incubate the plate at 30°C or room temperature for 45-60 minutes.[16][17]

  • Signal Detection:

    • Stop the kinase reaction by adding an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes. This step depletes the remaining unconsumed ATP.[17]

    • Add a 2X volume (e.g., 10 µL) of Kinase Detection Reagent. This reagent converts the newly synthesized ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.[17]

    • Incubate at room temperature for 30 minutes to stabilize the signal.[17]

  • Data Acquisition:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)]

    • Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 3: Inhibition of GSK-3β by this compound.

Compound Concentration (µM) Luminescence (RLU) ± SD % Inhibition IC50 (µM)
No Inhibitor Control - 850,000 ± 45,000 0 -
This compound 0.1 815,000 ± 38,000 4.1 7.8
1.0 650,000 ± 31,000 23.5
10.0 410,000 ± 25,000 51.8
100.0 95,000 ± 12,000 88.8

| SB-216763 (Positive Control) | 0.1 | 120,000 ± 15,000 | 85.9 | 0.03 |

References

Synthetic Routes to Functionalized 1-Methylindoline-2,3-diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1-methylindoline-2,3-diones, also known as N-methylisatins. These compounds are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities. The following sections outline key synthetic methodologies, including direct N-methylation of functionalized isatins and classical isatin syntheses adapted for N-methylated analogs.

Introduction

1-Methylindoline-2,3-diones are a class of heterocyclic compounds characterized by a methylated nitrogen atom at the 1-position of the indoline-2,3-dione core. The functionalization of the aromatic ring, typically at the 5-position, allows for the modulation of their physicochemical and pharmacological properties. The synthetic strategies presented herein provide access to a diverse range of derivatives, crucial for structure-activity relationship (SAR) studies in drug discovery programs.

I. Direct N-Methylation of Functionalized Isatins

A primary and straightforward approach to synthesize functionalized 1-methylindoline-2,3-diones is the direct N-methylation of the corresponding 5-substituted isatin precursors. This method is often high-yielding and tolerates a variety of functional groups on the aromatic ring.

General Reaction Scheme:

Caption: General workflow for N-methylation of 5-substituted isatins.

Experimental Protocols:

Protocol 1: N-Methylation of 5-Bromoisatin using Methyl Iodide and K₂CO₃

This protocol describes the synthesis of 5-bromo-1-methylindoline-2,3-dione.

  • Materials: 5-Bromoisatin, Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Tetra-n-butylammonium bromide.

  • Procedure:

    • To a solution of 5-bromoisatin (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and a catalytic amount of tetra-n-butylammonium bromide.

    • Add methyl iodide (0.48 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford 5-bromo-1-methylindoline-2,3-dione as orange crystals.[1]

Protocol 2: N-Methylation of 5-Iodoisatin using Methyl Iodide and NaH

This protocol details the synthesis of 5-iodo-1-methylindoline-2,3-dione.

  • Materials: 5-Iodoisatin, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-iodoisatin (1.0 eq) in anhydrous DMF and cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the cooled solution.

    • Stir the resulting slurry at 0 °C for 5 minutes.

    • Add methyl iodide (1.5 eq) to the reaction mixture and continue stirring at 0 °C for 30 minutes.

    • Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude this compound, which can be used in the next step without further purification.[2]

Protocol 3: N-Methylation of 5-Nitroisatin using Methyl Iodide and K₂CO₃

This protocol describes the synthesis of 1-methyl-5-nitroindoline-2,3-dione.

  • Materials: 5-Nitroisatin, Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Prepare a mixture of 5-nitroisatin (1.0 eq), methyl iodide (5.0 eq), and potassium carbonate (3.0 eq) in anhydrous DMF.

    • Stir the reaction mixture overnight at room temperature.

    • Add water to the reaction mixture and acidify with dilute HCl.

    • A yellow solid will precipitate. Filter the solid and wash thoroughly with water until the filtrate is neutral.

    • Dry the solid to a constant weight to obtain 1-methyl-5-nitroindoline-2,3-dione.[3]

Quantitative Data Summary for N-Methylation:
5-SubstituentMethylating AgentBaseSolventReaction TimeYield (%)Reference
BromoMethyl IodideK₂CO₃DMF48 h69[1]
IodoMethyl IodideNaHDMF0.5 h~100 (crude)[2]
ChloroMethyl IodideK₂CO₃DMF48 h89[4]
NitroMethyl IodideK₂CO₃DMFOvernight~93[3]

II. Classical Isatin Syntheses for N-Methylated Derivatives

Traditional methods for synthesizing the isatin core, such as the Sandmeyer and Stolle syntheses, can be adapted to produce 1-methylindoline-2,3-diones by using the corresponding N-methylated aniline derivatives as starting materials.

A. Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a two-step process that involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[5] To synthesize N-methylated isatins, an N-methylaniline is used as the starting material.

Caption: Sandmeyer synthesis pathway for N-methylated isatins.

Protocol 4: Synthesis of 5-Methoxyisatin via Sandmeyer Reaction (Precursor to 5-Methoxy-1-methylindoline-2,3-dione)

This protocol describes the synthesis of the unmethylated precursor, which can then be N-methylated as per the protocols in Section I.

  • Step 1: Preparation of p-Methoxyisonitrosoacetanilide

    • Materials: 5-Methoxyaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Water.

    • Procedure:

      • In a suitable reaction vessel, dissolve 5-methoxyaniline (1.0 eq), chloral hydrate (1.1 eq), and hydroxylamine hydrochloride (2.2 eq) in water.

      • Heat the reaction mixture at 90 °C for 3.5 hours.

      • Cool the mixture to allow the product to crystallize.

      • Filter the solid, wash with water, and dry to obtain p-methoxyisonitrosoacetanilide. A yield of 95% can be expected.[5]

  • Step 2: Cyclization to 5-Methoxyisatin

    • Materials: p-Methoxyisonitrosoacetanilide, Concentrated Sulfuric Acid.

    • Procedure:

      • Warm concentrated sulfuric acid to 70 °C.

      • Slowly add the p-methoxyisonitrosoacetanilide from Step 1 to the warm acid, maintaining the temperature between 70-80 °C.

      • After the addition is complete, heat the mixture to 80 °C for 15 minutes.

      • Cool the reaction mixture and pour it onto ice.

      • Filter the resulting precipitate, wash with cold water until the pH is neutral, and dry to obtain 5-methoxyisatin. A yield of 88% can be achieved in this step.[5]

B. Stolle Isatin Synthesis

The Stolle synthesis involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid to yield the isatin.[6] This method is particularly useful for preparing N-substituted isatins.

Caption: Stolle synthesis pathway for N-methylated isatins.

Note: Detailed experimental protocols with quantitative data for the Stolle synthesis of a wide range of functionalized 1-methylindoline-2,3-diones are not as readily available in the reviewed literature. This method is generally cited as a viable route, but specific examples with yields for various substituents on the N-methylaniline precursor would require further investigation.

Conclusion

The synthesis of functionalized 1-methylindoline-2,3-diones can be efficiently achieved through direct N-methylation of the corresponding 5-substituted isatins. This method offers high yields and is compatible with a range of functional groups. For cases where the functionalized N-methylaniline is more accessible, classical methods such as the Sandmeyer and Stolle syntheses provide alternative routes to the target compounds. The protocols and data presented herein serve as a valuable resource for researchers in the design and synthesis of novel isatin-based compounds for potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Iodo-1-methylindoline-2,3-dione. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the N-methylation of 5-iodoisatin.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

A low yield can be attributed to several factors. Below are common causes and their respective solutions:

  • Incomplete Deprotonation of 5-Iodoisatin: The initial step of the reaction requires the deprotonation of 5-iodoisatin by a strong base, such as sodium hydride (NaH), to form the corresponding anion. If this step is incomplete, the subsequent methylation will also be inefficient.

    • Solution: Ensure the NaH is fresh and not quenched by moisture. Use anhydrous N,N-dimethylformamide (DMF) as the solvent. Consider extending the stirring time after the addition of NaH to allow for complete deprotonation before adding the methylating agent.

  • Degradation of Reagents: The reagents used, particularly sodium hydride and iodomethane, can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. Iodomethane is light-sensitive and should be stored in a dark bottle.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Solution: Maintain the reaction at the recommended temperature. For the N-methylation of 5-iodoisatin, a temperature of 0°C is often employed to control the reaction rate and minimize side reactions.[1]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: While the literature suggests a reaction time of 30 minutes at 0°C after the addition of iodomethane, you can monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time.

  • Loss of Product During Work-up and Purification: The product may be lost during the extraction and purification steps.

    • Solution: Ensure proper phase separation during the aqueous work-up. When extracting with an organic solvent like ethyl acetate, perform multiple extractions to maximize the recovery of the product from the aqueous layer.[1]

Question: My reaction is incomplete, and I observe a significant amount of starting material (5-iodoisatin) after the reaction time. What should I do?

Answer:

The presence of unreacted starting material is a common issue. Here are the likely causes and how to address them:

  • Insufficient Methylating Agent: The stoichiometry of the methylating agent is crucial.

    • Solution: Ensure you are using a sufficient excess of iodomethane. The literature suggests using approximately 1.5 equivalents of iodomethane relative to 5-iodoisatin.[1]

  • Poor Quality of Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture.

    • Solution: Use a fresh batch of NaH. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.

  • Inadequate Mixing: If the reaction mixture is not stirred efficiently, the reagents may not interact effectively.

    • Solution: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.

Question: I am observing the formation of side products in my reaction. How can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of the desired product. Here are some potential reasons and solutions:

  • Reaction Temperature is Too High: Higher temperatures can lead to undesired side reactions.

    • Solution: Maintain the reaction at a low temperature, such as 0°C, to improve the selectivity of the reaction.[1]

  • Presence of Water: Water can react with sodium hydride and can also lead to the formation of byproducts.

    • Solution: Use anhydrous solvents and handle the reagents in a dry environment.

  • Excessive Reaction Time: Prolonged reaction times, especially at higher temperatures, can sometimes lead to the degradation of the product or the formation of side products.

    • Solution: Monitor the reaction by TLC and stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

Question: What is the most common synthetic route for this compound?

Answer:

The most commonly cited method for the synthesis of this compound is the N-methylation of 5-iodoisatin. This reaction typically involves the use of a base, such as sodium hydride (NaH), to deprotonate the nitrogen of the isatin ring, followed by the addition of a methylating agent like iodomethane.[1]

Question: What are the key safety precautions to take during this synthesis?

Answer:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.

  • Iodomethane (Methyl Iodide): Iodomethane is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood.

Question: Are there alternative methods for the synthesis of this compound?

Answer:

While the N-methylation of 5-iodoisatin is a direct approach, other strategies could potentially be employed, although they are not as commonly reported for this specific compound. These could include:

  • Direct Iodination of 1-methylindoline-2,3-dione: This would involve the direct electrophilic iodination of the pre-formed N-methylated isatin. The regioselectivity of this reaction would need to be carefully controlled.

  • Sandmeyer Reaction: A multi-step synthesis starting from a suitable amino-substituted precursor could potentially be used to introduce the iodo group via a diazonium salt intermediate.

Quantitative Data

Reagent/ParameterMolar Ratio/ValueReference
5-Iodoisatin1.0 eq[1]
Sodium Hydride (60% dispersion)1.2 eq[1]
Iodomethane1.5 eq[1]
SolventAnhydrous DMF[1]
Temperature0°C[1]
Reaction Time30 minutes[1]
Yield~100% (crude)[1]

Experimental Protocol

Synthesis of this compound from 5-Iodoisatin

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous N,N-dimethylformamide (15 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: To the cooled solution, add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion. The mixture will turn into a red slurry.

  • Stirring: Stir the slurry for 5 minutes at 0°C.

  • Addition of Methylating Agent: Add iodomethane (0.34 mL, 5.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes.

  • Quenching: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH4Cl, 30 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (15 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude N-methyl-5-iodoisatin. The crude product can be used without further purification.[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Iodoisatin in anhydrous DMF B Cool to 0°C A->B C Add NaH B->C D Add Iodomethane C->D E Stir for 30 min D->E F Quench with NH4Cl E->F G Extract with EtOAc F->G H Wash with H2O & Brine G->H I Dry and Concentrate H->I J This compound I->J Crude Product

Caption: Workflow for the synthesis of this compound.

Reaction_Pathway 5-Iodoisatin 5-Iodoisatin Intermediate_Anion Iodoisatin Anion 5-Iodoisatin->Intermediate_Anion + NaH - H2 Final_Product This compound Intermediate_Anion->Final_Product + CH3I - NaI

Caption: Reaction pathway for the N-methylation of 5-iodoisatin.

References

Technical Support Center: Purification of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Iodo-1-methylindoline-2,3-dione. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is purification of this compound always necessary after synthesis?

A1: Not always. For some subsequent reactions or applications where minor impurities do not interfere, the crude product may be used directly. One synthetic protocol reports using the crude material without further purification.[1] However, for applications requiring high purity, such as in drug development or for analytical standards, purification is essential.

Q2: What are the most common impurities in a crude sample of this compound synthesized by N-methylation of 5-iodoisatin?

A2: The most probable impurities include:

  • Unreacted 5-iodoisatin: The starting material for the N-methylation reaction.

  • Excess Iodomethane: The methylating agent used in the synthesis.

  • Side-products: Depending on the reaction conditions, small amounts of other methylated or degraded products might be present.

Q3: What are the recommended purification techniques for this compound?

A3: The two primary recommended techniques are:

  • Recrystallization: Often effective for removing small amounts of impurities, especially if the crude product is relatively clean.

  • Column Chromatography: A more rigorous method for separating the desired product from significant amounts of impurities or from impurities with similar solubility. This method has been successfully used for the purification of the analogous compound, 5-bromo-1-methylindoline-2,3-dione.[2]

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By comparing the TLC profile of your fractions or recrystallized material to the crude mixture and the starting material, you can assess the purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out - The compound separates as an oil instead of forming crystals upon cooling.

Possible Cause Solution
The solvent is too non-polar for the compound at low temperatures.Add a small amount of a more polar co-solvent (e.g., if using ethanol, add a few drops of water).
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can induce crystallization.
The concentration of the compound is too high.Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.

Problem 2: Poor Recovery - A low yield of purified product is obtained.

Possible Cause Solution
The chosen solvent is too good a solvent, even at low temperatures.Try a different solvent or a solvent mixture where the compound has lower solubility when cold.
Too much solvent was used for dissolution.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The product is being lost during filtration.Ensure the use of a pre-chilled solvent to wash the crystals during vacuum filtration to minimize dissolution of the product.
Column Chromatography

Problem 1: Poor Separation of the Product from Impurities

Possible Cause Solution
The solvent system (mobile phase) is too polar.Decrease the polarity of the eluent. For example, if using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% ethyl acetate. This will increase the retention time of all compounds and may improve separation.
The solvent system is not polar enough.If the compounds are not moving from the baseline, gradually increase the polarity of the eluent.
The column is overloaded with the crude material.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel. Dry loading the sample can also improve resolution.

Problem 2: The Product is Eluting Too Slowly or Not at All

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in your ethyl acetate/hexanes mixture.
The compound is interacting strongly with the silica gel.Consider adding a small amount of a more polar solvent like methanol to the mobile phase. In some cases, for acidic or basic compounds, adding a small percentage of acetic acid or triethylamine, respectively, can help.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel using a pipette. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). Start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Recommended Solvent Systems for Column Chromatography
Solvent System (v/v) Typical Application Notes
Ethyl Acetate / HexanesGood for general purpose purification of moderately polar compounds.Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.
Dichloromethane / HexanesAn alternative for compounds with different solubility profiles.Dichloromethane is more polar than ethyl acetate.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Purity (TLC/HPLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Column Column Chromatography Assess->Column Significant Impurities Pure Pure Product Recrystallization->Pure Column->Pure Impure Significant Impurities Present Minor_Impurity Minor Impurities Present

Caption: Workflow for selecting a purification technique.

Troubleshooting_Column Start Column Chromatography Issue Poor_Sep Poor Separation Start->Poor_Sep No_Elution No/Slow Elution Start->No_Elution Solvent_Too_Polar Decrease Solvent Polarity Poor_Sep->Solvent_Too_Polar Compounds elute too fast Overloaded Reduce Sample Load Poor_Sep->Overloaded Broad bands Solvent_Too_NP Increase Solvent Polarity No_Elution->Solvent_Too_NP Compound at baseline Strong_Interaction Add Modifier (e.g., MeOH) No_Elution->Strong_Interaction Streaking/Tailing

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Synthesis of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Iodo-1-methylindoline-2,3-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-methylation of 5-iodoisatin.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 5-iodoisatin: The base used may be old, hydrated, or insufficient. 2. Inactive methylating agent: Methyl iodide can degrade over time, especially with exposure to light.[1] 3. Reaction temperature is too low: The reaction may be too slow at lower temperatures. 4. Insufficient reaction time. 1. Use fresh, anhydrous sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled or a new bottle of methyl iodide. Store it properly in a dark bottle, and consider adding a small piece of silver or copper wire to stabilize it.[1] 3. While the initial deprotonation is often done at 0°C, allowing the reaction to warm to room temperature after the addition of methyl iodide can improve the reaction rate.[2] 4. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Multiple Spots on TLC, Including Starting Material 1. Incomplete reaction: See "Low or No Product Yield". 2. Side reactions: Competing reactions may be occurring.1. Refer to the solutions for "Low or No Product Yield". 2. Consider alternative methylation methods, such as microwave-assisted synthesis with a milder base like K2CO3, which can sometimes offer better selectivity and higher yields in shorter reaction times.[2][3]
Formation of a Persistent, Inseparable Impurity 1. Over-methylation: Although less common for the isatin nitrogen, methylation at other positions or the formation of quaternary ammonium salts with impurities can occur, especially with highly reactive methylating agents.[4] 2. Reaction with the solvent: DMF can be a source of impurities under strongly basic conditions.1. Use a milder methylating agent or a less reactive base. Consider using dimethyl sulfate as an alternative to methyl iodide.[5] 2. Ensure the use of high-purity, anhydrous DMF. Alternatively, explore other solvents like acetone or N-methyl-2-pyrrolidinone (NMP).[2][6]
Difficulty in Purifying the Product 1. Co-elution of impurities: The product and impurities may have similar polarities. 2. Product is an oil or difficult to crystallize. 1. Utilize a different solvent system for column chromatography. If standard silica gel chromatography is ineffective, consider reverse-phase chromatography. 2. A specialized purification method involves forming the bisulfite addition product of the isatin, which can be crystallized, filtered, and then hydrolyzed back to the pure isatin.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the N-methylation of 5-iodoisatin. This is typically achieved by deprotonating the nitrogen of 5-iodoisatin with a base, such as sodium hydride (NaH), followed by the addition of a methylating agent like methyl iodide.

Q2: I am observing a byproduct that is more polar than my desired product. What could it be?

A2: A more polar byproduct could be unreacted 5-iodoisatin. If the reaction is pushed with excess methyl iodide and base, it is also possible to have side reactions leading to more polar compounds, though less common for the isatin core itself.

Q3: Can I use a different base instead of sodium hydride?

A3: Yes, other bases can be used. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often used in solvents like DMF or NMP, particularly in microwave-assisted reactions, and can offer milder reaction conditions.[2][3]

Q4: My reaction is complete, but the crude product is a dark color. How can I decolorize it?

A4: The crude product can sometimes be colored due to impurities. During the workup, washing the organic layer with a sodium thiosulfate solution can help remove any residual iodine. For purification, treatment with activated charcoal during recrystallization can be effective. Additionally, the bisulfite addition product purification method can also help in obtaining a pure, less colored product.[7]

Q5: Is it possible to get O-methylation on the carbonyl oxygen?

A5: While N-alkylation is generally favored for isatins, O-alkylation is a potential side reaction, though it is less commonly observed under standard conditions. The isatin anion is a resonance-stabilized species, and while the nitrogen is the more nucleophilic site, reaction at the oxygen can occur, leading to the formation of a 2-methoxy-indol-3-one derivative.

Experimental Protocols

Protocol 1: N-methylation of 5-Iodoisatin using Sodium Hydride and Methyl Iodide
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-iodoisatin (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the 5-iodoisatin.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes. The solution should turn into a deep-colored slurry.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the cooled slurry. Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification via Bisulfite Adduct Formation[7]
  • Adduct Formation: Dissolve the crude this compound in hot water containing an excess of sodium bisulfite.

  • Decolorization: Add activated charcoal to the hot solution and stir for 15-30 minutes.

  • Filtration: Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool, which will cause the bisulfite addition product to crystallize.

  • Isolation: Collect the crystals by filtration.

  • Hydrolysis: Suspend the crystals in an acidic aqueous solution (e.g., dilute HCl) and stir until the pure product precipitates.

  • Final Purification: Collect the purified product by filtration, wash with water, and dry.

Visualizations

Synthesis_Pathway 5-Iodoisatin 5-Iodoisatin Isatin Anion Isatin Anion 5-Iodoisatin->Isatin Anion NaH, DMF, 0°C This compound This compound Isatin Anion->this compound CH3I Side Products Side Products Isatin Anion->Side Products e.g., O-methylation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Check Base Activity/Amount start->check_base check_MeI Check Methyl Iodide Quality check_base->check_MeI Base OK success Improved Yield check_base->success Issue Found & Resolved check_conditions Optimize Reaction Conditions (Time/Temp) check_MeI->check_conditions MeI OK check_MeI->success Issue Found & Resolved consider_alt Consider Alternative Methods (e.g., Microwave) check_conditions->consider_alt Still Low Yield check_conditions->success Issue Found & Resolved consider_alt->success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

overcoming solubility issues with 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Iodo-1-methylindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

Table 1: Estimated Physicochemical Properties of Indoline-2,3-dione Analogs

Property1-methylindoline-2,3-dione5-methylindoline-2,3-dione5-chloro-1-methylindole-2,3-dioneThis compound (Predicted)
CAS Number 2058-74-4[1][2]608-05-9[3][4]55946-34-4Not Available
Molecular Formula C₉H₇NO₂[1]C₉H₇NO₂[4][5]C₉H₆ClNO₂[6]C₉H₆INO₂
Molecular Weight 161.16 g/mol [1]161.16 g/mol [4]195.60 g/mol [6]287.06 g/mol
Melting Point 130-133 °C[2]180 °C (dec.)[3]Not AvailableExpected to be high
Predicted LogP ~1.1~1.1~1.5> 2.0
Aqueous Solubility Insoluble in water[2]InsolubleInsolublePredicted to be poorly soluble

Note: Properties for this compound are predicted based on its chemical structure and are for estimation purposes only.

Q2: My this compound is not dissolving in my aqueous buffer. What is the likely cause?

A2: The indoline-2,3-dione scaffold, combined with a lipophilic iodo- group and a methyl group, results in a molecule with low polarity and likely high crystal lattice energy. These characteristics lead to poor solubility in aqueous systems. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[7]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue for poorly soluble compounds. The compound is soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous. To mitigate this, you can:

  • Lower the final concentration of the compound in the aqueous buffer.

  • Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by your experimental system.

  • Utilize solubility enhancement techniques such as cyclodextrins or surfactants in your aqueous buffer to keep the compound in solution.

Q4: What are the recommended starting points for solubilizing this compound for in vitro assays?

A4: As a starting point, consider the following approaches:

  • Co-solvents : Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol, or PEG 400) and dilute it into your aqueous medium.[2][6] Be mindful of the final solvent concentration's effect on your assay.

  • pH Adjustment : If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.[7][] Given the structure, this may have a limited effect unless the enol form is significantly acidic.

  • Use of Excipients : Incorporating solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F68) in the aqueous phase can significantly improve solubility.[9]

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.

This may be due to the compound precipitating in the cell culture medium, leading to variable effective concentrations.

  • Visual Inspection : Before adding to cells, inspect the diluted compound in the medium for any signs of precipitation (cloudiness, particles).

  • Solubility Screening : Perform a preliminary solubility test in your specific cell culture medium.

  • Formulation Strategy : Consider using a formulation approach, such as complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve solubility and stability in the medium.

Problem: Difficulty preparing a stock solution.

If the compound is difficult to dissolve even in 100% DMSO, gentle heating (e.g., to 37°C) and sonication can be applied. Always check for compound stability under these conditions.

Solubility Enhancement Workflow

Choosing the right solubilization strategy depends on the experimental requirements, such as the desired concentration, route of administration (for in vivo studies), and tolerance of excipients. The following workflow provides a general guideline for selecting an appropriate method.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Poorly Soluble This compound B Determine Required Concentration & Vehicle Constraints A->B C Initial Test: Co-solvents (DMSO, Ethanol, PEG 400) B->C D Solubility Adequate? C->D E Proceed with Experiment D->E Yes F Try pH Modification (if ionizable) D->F No G Solubility Adequate? F->G G->E Yes H Use Complexation Agents (e.g., Cyclodextrins) G->H No I Solubility Adequate? H->I I->E Yes J Advanced Methods: Solid Dispersions, Nanosuspensions I->J No

Caption: Workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

This protocol aims to identify a suitable co-solvent system for achieving the desired concentration. Common co-solvents include PEG 400, propylene glycol (PG), and glycerin.[5]

Materials:

  • This compound

  • Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials, magnetic stirrer, filtration device (0.22 µm), analytical instrument (e.g., HPLC-UV)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 20:80, 40:60, 60:40, 80:20 v/v).[5]

  • Add an excess amount of the compound to a fixed volume of each mixture.

  • Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[10]

  • After equilibration, allow the samples to stand, then filter the supernatant to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)

This method creates an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.[11][12]

Caption: Mechanism of cyclodextrin inclusion complexation.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water, Ethanol

  • Mortar and pestle

Procedure:

  • Calculate the required amounts of the compound and cyclodextrin for a 1:1 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.[11]

  • Add the compound to the paste.

  • Knead the mixture for 30-45 minutes. During this process, a suitable consistency can be maintained by adding a small amount of ethanol.[13]

  • Dry the resulting mass at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved.[12][13]

  • Pulverize the dried complex into a fine powder. This powder can then be tested for its solubility and dissolution rate in aqueous media.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution.[14][15]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)[16]

  • Common solvent (e.g., ethanol, methanol)

  • Rotary evaporator or water bath

Procedure:

  • Dissolve both the compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in a suitable common solvent.[17]

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent under reduced pressure using a rotary evaporator or by heating on a water bath.

  • Dry the resulting solid film completely to remove any residual solvent.

  • The obtained solid dispersion can be crushed, sieved, and stored in a desiccator. Its solubility can be compared to the pure drug.[15]

Potential Signaling Pathway Involvement

While the specific targets of this compound are likely under investigation, derivatives of the parent structure, indolin-2-one, have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways. For instance, some 3-substituted-indolin-2-one derivatives have been found to inhibit the Akt, MAPK, and NF-κB signaling pathways in response to inflammatory stimuli like LPS.[18]

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Compound This compound (Hypothesized) Compound->Akt Inhibition? Compound->MAPK Inhibition? NFkappaB NF-κB Compound->NFkappaB Inhibition? Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Akt->Inflammation MAPK->Inflammation IkappaB IκB IKK->IkappaB phosphorylates IkappaB->NFkappaB releases NFkappaB->Inflammation

Caption: Hypothesized inhibition of inflammatory signaling pathways.

References

Technical Support Center: 5-Iodo-1-methylindoline-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 5-Iodo-1-methylindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method is the N-methylation of 5-iodoisatin using an alkylating agent like iodomethane. This reaction is typically carried out in an anhydrous polar aprotic solvent with a suitable base.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include maintaining anhydrous conditions, precise temperature control (often starting at 0 °C), the purity of reagents (5-iodoisatin, iodomethane, and the base), and the choice of solvent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A spot corresponding to the starting material, 5-iodoisatin, should diminish over time, while a new spot for the product, this compound, will appear.

Q4: Is the crude product typically pure, or does it require further purification?

A4: While a high crude yield is often reported, the product may contain unreacted starting material, by-products, or residual solvent.[1] For most applications, especially in drug development, purification by recrystallization or column chromatography is recommended to achieve high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: Sodium hydride (NaH) is sensitive to moisture.Use fresh, properly stored NaH. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
2. Wet Solvent or Glassware: Water will quench the sodium hydride and the anionic intermediate.Use anhydrous solvent (e.g., dry DMF) and ensure all glassware is thoroughly dried before use.
3. Low Reaction Temperature: The reaction may be too slow at a very low temperature.While the initial addition of NaH and iodomethane is often done at 0 °C to control the reaction, allowing the reaction to slowly warm to room temperature may improve the yield. Monitor the reaction by TLC.
4. Impure Starting Material: Impurities in the 5-iodoisatin can interfere with the reaction.Check the purity of the 5-iodoisatin by melting point or NMR spectroscopy. Purify if necessary before starting the reaction.
Presence of Multiple Spots on TLC (By-products) 1. Side Reactions: Prolonged reaction times or higher temperatures can lead to the formation of by-products.Optimize the reaction time by monitoring with TLC. Once the starting material is consumed, proceed with the work-up.
2. Decomposition: The product or starting material may be sensitive to the reaction conditions.Ensure the temperature does not exceed the recommended range. A gentle work-up procedure is also advised.
Product is Difficult to Purify 1. Co-eluting Impurities: Some by-products may have similar polarity to the desired product.Try different solvent systems for column chromatography or consider recrystallization from a different solvent mixture.
2. Residual Solvent: The work-up may not have effectively removed all the reaction solvent (e.g., DMF).After extraction, wash the organic layer thoroughly with brine. Use a high-vacuum pump to remove the last traces of solvent.

Experimental Protocols

N-Methylation of 5-Iodoisatin

This protocol is based on established literature procedures for the synthesis of this compound.[1]

Materials:

  • 5-Iodoisatin

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-iodoisatin (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the cooled solution. Stir the resulting slurry for 5 minutes at 0 °C.

  • Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table presents a hypothetical optimization of reaction conditions to illustrate how different parameters can affect the yield of this compound.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)DMF00.585
2NaH (1.1)THF0265
3K₂CO₃ (2.0)AcetoneReflux678
4NaH (1.5)DMF0 → RT192
5NaH (1.1)DMFRT188 (with by-products)

Note: This data is illustrative and serves as a template for experimental design.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 5-iodoisatin in anhydrous DMF cool Cool to 0 °C prep->cool add_base Add NaH cool->add_base add_meI Add Iodomethane add_base->add_meI react Stir at 0 °C for 30 min add_meI->react quench Quench with NH4Cl react->quench extract Extract with EtOAc quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? cause1 Moisture Present? start->cause1 Check cause2 Reagents Active? start->cause2 Check cause3 Conditions Optimal? start->cause3 Check sol1a Dry glassware & solvent cause1->sol1a Yes sol1b Use inert atmosphere cause1->sol1b Yes sol2 Use fresh NaH & Iodomethane cause2->sol2 No sol3 Optimize temp. & time cause3->sol3 No

References

stability of 5-Iodo-1-methylindoline-2,3-dione under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Iodo-1-methylindoline-2,3-dione under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a halogenated N-methylisatin derivative, is expected to be a crystalline solid at room temperature. Like many isatin derivatives, it is susceptible to degradation under certain conditions. Key stability concerns include sensitivity to high pH (alkaline hydrolysis), potential photodecomposition due to the carbon-iodine bond, and thermal degradation at elevated temperatures. For optimal stability, it should be stored in a cool, dark place, and exposure to basic conditions should be minimized.

Q2: How should I store this compound?

A2: To ensure the long-term integrity of the compound, it is recommended to store this compound under the following conditions:

  • Temperature: Room temperature or refrigerated (2-8 °C).

  • Light: Protect from light by storing in an amber vial or a light-proof container.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: Is this compound sensitive to light?

Q4: What is the stability of this compound in different solvents?

A4: this compound is generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. The stability in these solvents under neutral and anhydrous conditions is expected to be good for typical experimental timescales. However, prolonged storage in solution is not recommended without prior stability assessment. Protic solvents, especially under non-neutral pH, may facilitate degradation.

Q5: Is this compound compatible with acidic and basic conditions?

A5:

  • Acidic Conditions: The compound is expected to be relatively stable in mild acidic conditions. However, strong acids may promote side reactions.

  • Basic Conditions: Isatin and its derivatives are known to be susceptible to degradation under basic conditions. The lactam (amide) bond in the indoline-2,3-dione ring can undergo alkaline hydrolysis, leading to ring-opening and decomposition of the molecule. It is crucial to avoid even mildly basic conditions (pH > 7.5) if long-term stability in solution is required.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change of the solid compound (e.g., darkening). 1. Decomposition due to light exposure. 2. Oxidation from prolonged exposure to air. 3. Reaction with residual solvent or impurities.1. Ensure storage in a dark, tightly sealed container. 2. Consider storing under an inert atmosphere. 3. Confirm the purity of the compound using analytical methods like HPLC or LC-MS.
Low or inconsistent bioactivity in assays. 1. Degradation of the compound in the assay buffer (e.g., due to pH). 2. Photodegradation during the experiment. 3. Precipitation of the compound from the assay medium.1. Assess the stability of the compound in the specific assay buffer and timeframe (see Experimental Protocols). 2. Minimize light exposure during the assay setup and incubation. 3. Verify the solubility of the compound at the working concentration. Consider using a different co-solvent if necessary.
Appearance of new peaks in HPLC or LC-MS analysis of a solution over time. 1. Hydrolysis of the isatin ring. 2. Cleavage of the carbon-iodine bond. 3. Reaction with solvent or buffer components.1. Prepare fresh solutions for each experiment. 2. If storing solutions is necessary, perform a time-course stability study to determine the acceptable storage duration and conditions (e.g., temperature, light exposure). 3. Characterize the degradation products by MS to understand the degradation pathway.
Difficulty in obtaining a solid product after synthesis or workup. 1. Presence of residual high-boiling solvents like DMF or DMSO. 2. Decomposition during workup, especially if basic conditions were used.1. Ensure complete removal of high-boiling solvents, possibly by co-evaporation with a lower-boiling solvent like toluene. 2. Avoid basic washes during extraction. Use neutral or mildly acidic conditions if possible.

Stability Data Summary

The following tables provide a template for summarizing stability data. As specific quantitative data for this compound is not publicly available, these tables should be populated with data from your own experiments.

Table 1: pH-Dependent Stability in Aqueous Solution (Example)

pHBuffer SystemTemperature (°C)Half-life (t½)Degradation Products
3.0Citrate Buffer25> 48 hoursNot detected
7.4Phosphate Buffer25~ 24 hoursRing-opened product
9.0Borate Buffer25< 2 hoursMultiple degradation products

Table 2: Thermal and Photostability (Example)

ConditionMatrixDuration% Remaining CompoundObservations
40°C, DarkSolid7 days> 99%No change in appearance
80°C, DarkSolid24 hours~ 95%Slight darkening
Ambient LightSolution in MeOH24 hours~ 90%Minor new peaks in HPLC
UV Light (254 nm)Solution in MeOH1 hour< 50%Significant degradation

Experimental Protocols

Protocol 1: Assessing pH Stability

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately quench any degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics and half-life.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 3, 5, 7.4, 9) incubation Incubate at Constant Temp (e.g., 25°C), Protected from Light prep_buffer->incubation prep_stock Prepare Stock Solution in ACN or DMSO prep_stock->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench with ACN sampling->quench hplc Analyze by HPLC quench->hplc data Calculate % Remaining and Half-life hplc->data

Caption: Workflow for assessing pH stability.

Protocol 2: Assessing Photostability

  • Sample Preparation: Prepare two sets of solutions of the compound in a photochemically inert solvent (e.g., acetonitrile or methanol).

  • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specific wavelength or a broad-spectrum lamp). Wrap the second set of samples completely in aluminum foil to serve as dark controls.

  • Incubation: Place both sets of samples at a constant temperature.

  • Time Points: At various time points, withdraw aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC.

  • Data Analysis: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.

G cluster_conditions Exposure Conditions prep Prepare two sets of solutions light_exp Expose to Light Source prep->light_exp dark_control Wrap in Foil (Dark Control) prep->dark_control analysis Sample at Time Points and Analyze by HPLC light_exp->analysis dark_control->analysis compare Compare Results to Determine Photodegradation analysis->compare

Caption: Workflow for assessing photostability.

Technical Support Center: 5-Iodo-1-methylindoline-2,3-dione Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for experiments involving 5-Iodo-1-methylindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common and direct method is the N-alkylation of 5-iodoisatin using an appropriate methylating agent. A typical procedure involves dissolving 5-iodoisatin in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), followed by deprotonation with a base such as sodium hydride (NaH). Iodomethane is then added as the methyl source to yield the final product.[1]

Q2: My N-alkylation reaction shows low to no yield. What are the common causes?

A2: Low yields in the N-alkylation of isatins can stem from several factors:

  • Ineffective Deprotonation: The base used may be old, insufficiently strong, or not used in the correct stoichiometric amount. Sodium hydride (60% dispersion in mineral oil) is effective, but alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, sometimes requiring different solvents or temperatures.[1][2]

  • Reaction Conditions: The reaction is often performed at 0°C to control reactivity.[1] Ensure the temperature is maintained, as side reactions can occur at higher temperatures.

  • Solvent and Reagent Quality: The use of anhydrous DMF is crucial as the isatin anion is sensitive to water. Ensure all reagents and solvents are dry.

  • Alkylating Agent: Verify the purity and reactivity of the iodomethane.

Q3: After the workup, my product is an oily residue and will not crystallize. How can I solidify it?

A3: This is a frequent issue, often caused by residual solvent or impurities.

  • Residual DMF: N,N-dimethylformamide (DMF) is a high-boiling point solvent that can be difficult to remove completely on a rotary evaporator. To facilitate its removal, perform multiple aqueous washes of the organic layer with brine or a lithium chloride (LiCl) solution during the extraction process.[3] An alternative is to add a co-solvent like toluene or heptane and evaporate the mixture, as this can form an azeotrope with the remaining DMF.[3]

  • Impure Product: If the product is impure, it may have a lower melting point and resist crystallization.[3] Purify the crude product using flash column chromatography on silica gel.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often induce precipitation of the solid product.

Q4: What are the recommended purification techniques for this compound?

A4: The primary method for purifying isatin derivatives is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[4] Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain a high-purity solid.

Q5: Can I use microwave irradiation to speed up the N-alkylation reaction?

A5: Yes, microwave-assisted synthesis is an effective method for the N-alkylation of isatins and can significantly reduce reaction times.[2][5][6] Studies have shown that using bases like K₂CO₃ or Cs₂CO₃ with a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) under microwave irradiation provides excellent results.[2][5]

Troubleshooting Guide

Problem 1: Reaction Failure or Incomplete Conversion
  • Symptom: TLC analysis shows a significant amount of starting 5-iodoisatin remaining after the recommended reaction time.

  • Possible Cause & Solution:

    • Insufficient Base: The N-H proton of isatin requires a sufficiently strong base for complete deprotonation. Ensure your base (e.g., NaH) is fresh. If using a weaker base like K₂CO₃, the reaction may require longer times or heating.[2]

    • Moisture Contamination: Any water in the reaction will quench the base and the isatin anion. Use anhydrous solvents and dry glassware.

    • Steric Hindrance: While not an issue for methylation, researchers working with bulkier alkyl groups may find that steric effects slow the reaction, necessitating stronger conditions or a different catalyst.[7]

Problem 2: Formation of Unexpected Byproducts
  • Symptom: TLC or NMR analysis shows multiple spots or unexpected peaks in addition to the desired product.

  • Possible Cause & Solution:

    • Base-Induced Decomposition: Some isatin derivatives can be sensitive to harsh basic conditions, leading to ring-opening or other side reactions.[3] Consider using a milder base such as KHCO₃ or performing the reaction at a lower temperature.[3]

    • O-Alkylation: Although N-alkylation is generally favored, some O-alkylation can occur, leading to an isomeric byproduct. The choice of solvent and counter-ion can influence the N/O selectivity.

    • Kornblum Oxidation: If using DMSO as a solvent with certain bases at elevated temperatures, oxidation of the alkyl halide can occur, which is a known side reaction.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 76034-84-9[1][8]
Molecular Formula C₉H₆INO₂[1][8]
Molecular Weight 287.05 g/mol [1][8]
Appearance Red to orange solid[9]
Synonyms 5-Iodo-N-methylisatin, 5-Iodo-1-methyl-1H-indole-2,3-dione[8]

Table 2: Comparison of N-Alkylation Conditions for Isatin Derivatives

BaseSolventAlkylating AgentConditionsNotesReference(s)
NaH Anhydrous DMFIodomethane0°C, 30 minStandard, high-yielding method.[1][1]
K₂CO₃ / Cs₂CO₃ DMF or NMPVarious Alkyl HalidesMicrowave IrradiationRapid and efficient, good for library synthesis.[2][2][5]
KF/Alumina AcetonitrileBenzyl Bromide180°C, 25 min (MW)Solid-supported base, avoids strong soluble bases.[6][6]
K₂CO₃ / KI DMFVarious Alkyl HalidesRoom Temp to 80°CA general and widely used thermal method.[6][6]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • 5-Iodoisatin

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in a single portion. The mixture will turn into a red slurry. Stir for 5 minutes.

  • Add iodomethane (0.34 mL, 5.5 mmol) dropwise to the slurry at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the mixture into a saturated aqueous NH₄Cl solution (30 mL) to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (15 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further by column chromatography.[1]

Visualizations

SynthesisWorkflow Reactants 5-Iodoisatin + NaH in Anhydrous DMF Cooling Cool to 0°C Reactants->Cooling Addition Add Iodomethane (CH₃I) Cooling->Addition Reaction Stir at 0°C (30 min) Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Product Crude 5-Iodo-1-methyl- indoline-2,3-dione Dry->Product Purify Purification (Chromatography) Product->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Problem Encountered in Synthesis P1 Low or No Yield Start->P1 P2 Product is Oily / Won't Solidify Start->P2 P3 Unexpected Byproducts Start->P3 C1a Inactive Base / Insufficient Amount P1->C1a  Possible  Causes C1b Moisture in Reaction P1->C1b  Possible  Causes C2a Residual DMF Solvent P2->C2a  Possible  Causes C2b Product is Impure P2->C2b  Possible  Causes C3a Base-Induced Decomposition P3->C3a  Possible  Causes C3b O-Alkylation Side Reaction P3->C3b  Possible  Causes S1a Use fresh base (NaH, K₂CO₃) C1a->S1a Solution S1b Use anhydrous solvent & dry glassware C1b->S1b Solution S2a Wash with Brine/LiCl; Azeotrope with Toluene C2a->S2a Solution S2b Purify via Chromatography; Triturate with Hexane C2b->S2b Solution S3a Use milder base (KHCO₃); Lower reaction temp C3a->S3a Solution S3b Modify solvent/base to improve selectivity C3b->S3b Solution

Caption: Troubleshooting logic for common issues in isatin N-alkylation experiments.

References

Technical Support Center: Synthesis of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Iodo-1-methylindoline-2,3-dione. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material, 5-iodoisatin, remains) 1. Insufficient base (e.g., NaH, K₂CO₃). 2. Inadequate reaction time. 3. Low reaction temperature. 4. Poor quality or wet solvent (DMF).1. Ensure the base is fresh and used in the correct molar ratio (typically 1.1-1.5 equivalents). For scale-up, consider using a milder and easier-to-handle base like potassium carbonate. 2. Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if necessary. 3. While the initial deprotonation is often done at 0°C, allowing the reaction to warm to room temperature may be required for completion. 4. Use anhydrous DMF to prevent quenching of the base.
Formation of Side Products (e.g., O-methylation) 1. Reaction temperature is too high. 2. Choice of base and solvent system.1. Maintain strict temperature control, especially during the addition of the methylating agent. 2. Using a less reactive base like K₂CO₃ can sometimes favor N-alkylation over O-alkylation.
Low Yield after Work-up 1. Incomplete extraction of the product. 2. Product precipitation during work-up. 3. Degradation of the product.1. Ensure thorough extraction with an appropriate solvent like ethyl acetate. Perform multiple extractions. 2. If the product is sparingly soluble in the extraction solvent, consider using a larger volume of solvent or a different solvent system. 3. Avoid overly acidic or basic conditions during the aqueous work-up.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Residual solvent.1. Optimize the reaction to achieve full conversion. 2. Recrystallization or column chromatography may be necessary. Experiment with different solvent systems for purification. 3. Ensure the product is thoroughly dried under vacuum after purification.
Exothermic Reaction during Scale-up 1. Rapid addition of reagents. 2. Inadequate cooling.1. Add reagents, especially the base and methylating agent, portion-wise or via a dropping funnel to control the reaction rate and temperature. 2. Use an ice bath or a chiller to maintain the desired temperature throughout the addition process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-methylation of 5-iodoisatin. This is typically achieved by deprotonating 5-iodoisatin with a base, followed by the addition of a methylating agent like iodomethane.

Q2: What are the safety considerations when using sodium hydride (NaH) and iodomethane?

A2: Sodium hydride is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Iodomethane is a toxic and carcinogenic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: Are there safer alternatives to sodium hydride for scaling up this reaction?

A3: Yes, for larger-scale synthesis, potassium carbonate (K₂CO₃) is a safer and more manageable base than sodium hydride. The reaction may require slightly longer reaction times or heating, but it avoids the hazards associated with NaH.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically to check for the disappearance of the starting material (5-iodoisatin) and the appearance of the product.

Q5: What is the best way to purify the final product on a larger scale?

A5: For larger quantities, recrystallization is often the most efficient purification method. The choice of solvent will depend on the solubility of the product and impurities. If recrystallization is not sufficient, column chromatography may be required.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Sodium Hydride

This protocol is based on a reported lab-scale synthesis.[1]

Reaction Scheme:

5-Iodoisatin + NaH → [5-Iodoisatin sodium salt] + CH₃I → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
5-Iodoisatin273.031.03.71.0
Sodium Hydride (60% in oil)24.000.1754.41.2
Iodomethane141.940.78 (0.34 mL)5.51.5
Anhydrous DMF-15 mL--
Saturated NH₄Cl (aq)-30 mL--
Ethyl Acetate-As needed--
Water-As needed--
Brine-As needed--
Magnesium Sulfate (anhydrous)-As needed--

Procedure:

  • Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion. The mixture will turn into a red slurry.

  • Stir the slurry at 0°C for 5 minutes.

  • Add iodomethane (0.34 mL, 5.5 mmol) dropwise to the slurry at 0°C.

  • Continue stirring the reaction mixture at 0°C for 30 minutes.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (15 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be used without further purification or can be purified by recrystallization or column chromatography.[1]

Protocol 2: Proposed Scale-up Synthesis using Potassium Carbonate

This protocol is a proposed safer alternative for larger-scale synthesis.

Reaction Scheme:

5-Iodoisatin + K₂CO₃ + CH₃I → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
5-Iodoisatin273.03100.00.3661.0
Potassium Carbonate138.2176.00.5501.5
Iodomethane141.9478.0 (34 mL)0.5501.5
Anhydrous DMF-1 L--
Water-As needed--
Ethyl Acetate-As needed--

Procedure:

  • To a stirred suspension of 5-iodoisatin (100.0 g, 0.366 mol) and potassium carbonate (76.0 g, 0.550 mol) in anhydrous DMF (1 L), add iodomethane (34 mL, 0.550 mol) dropwise at room temperature.

  • Heat the reaction mixture to 40-50°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (3 L).

  • Stir the mixture for 30 minutes to precipitate the product.

  • Filter the solid product and wash it thoroughly with water.

  • Dry the product under vacuum to obtain this compound.

  • If further purification is needed, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 5_Iodoisatin 5-Iodoisatin Deprotonation Deprotonation 5_Iodoisatin->Deprotonation Base Base (NaH or K2CO3) Base->Deprotonation CH3I Iodomethane Methylation Methylation CH3I->Methylation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->Methylation Quenching Quenching Methylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Reaction Issue? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Yes Side_Products Side Products Formed Start->Side_Products No Check_Base Check Base Activity/Amount Incomplete_Reaction->Check_Base Possible Cause Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Possible Cause Check_Solvent Check Solvent Quality Incomplete_Reaction->Check_Solvent Possible Cause Low_Yield Low Yield Side_Products->Low_Yield No Control_Temp Strict Temperature Control Side_Products->Control_Temp Yes Optimize_Base Consider Milder Base Side_Products->Optimize_Base Yes Optimize_Extraction Optimize Extraction Protocol Low_Yield->Optimize_Extraction Yes Check_Workup_pH Check Work-up pH Low_Yield->Check_Workup_pH Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purity Assessment of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 5-Iodo-1-methylindoline-2,3-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Contamination of the sample, mobile phase, or column.Prepare fresh mobile phase and sample. Purge the HPLC system. Use a guard column to protect the analytical column.
Presence of impurities from the synthesis.Refer to the Potential Impurities table below to identify possible impurities based on their expected retention times.
Sample degradation.Analyze the sample as soon as possible after preparation. Store the sample in a cool, dark place.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column deterioration.Replace the HPLC column.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Temperature variations.Use a column oven to maintain a constant temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Issue Potential Cause Recommended Solution
Presence of Unidentified Signals Residual solvent in the sample.Identify the solvent peak and disregard it, or dry the sample more thoroughly.
Impurities in the sample.Compare the spectrum with the spectra of potential starting materials and by-products.
Broad Peaks Sample aggregation.Dilute the sample or acquire the spectrum at a higher temperature.
Presence of paramagnetic impurities.Purify the sample to remove metal contaminants.
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration or the number of scans.
Improper shimming.Re-shim the spectrometer to improve the magnetic field homogeneity.
Mass Spectrometry (MS) Troubleshooting
Issue Potential Cause Recommended Solution
Unexpected Mass Peaks Presence of adducts (e.g., with sodium, potassium).This is common in electrospray ionization. Note the presence of adducts and focus on the protonated molecular ion.
In-source fragmentation.Reduce the cone voltage or use a softer ionization technique if available.
Impurities.Correlate the observed masses with potential impurities from the synthesis.
Low Signal Intensity Poor ionization of the analyte.Optimize the ionization source parameters (e.g., capillary voltage, gas flow). Try a different ionization mode (e.g., APCI).
Sample suppression.Dilute the sample to reduce matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound?

A1: The expected purity can vary depending on the synthetic route and purification methods used. Generally, a purity of >95% is considered acceptable for many research applications. For use in drug development, a much higher purity (>99%) is typically required.

Q2: How can I confirm the identity of this compound?

A2: A combination of analytical techniques is recommended for unambiguous identification. This includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Q3: Where can I obtain a reference standard for this compound?

A3: While a specific certified reference standard may not be readily available from all major suppliers, you can inquire with chemical companies that specialize in custom synthesis or analytical standards.

Q4: What are the common impurities I should look for?

A4: Common impurities often include unreacted starting materials such as 5-iodoisatin and iodomethane, as well as by-products from the synthesis.[1] Refer to the table below for a list of potential impurities.

Quantitative Data Summary

Potential Impurities in the Synthesis of this compound
Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Analytical Signature
5-IodoisatinC₈H₄INO₂273.03A distinct peak in HPLC, likely with a different retention time than the product.
IodomethaneCH₃I141.94Highly volatile, may not be observed in HPLC unless specific GC methods are used.
N-methyl-5-iodoisatinC₉H₆INO₂287.05This is the target molecule.
Unidentified by-productsVariesVariesUnexpected peaks in HPLC or signals in MS and NMR.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 20% acetonitrile, ramp to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse directly or inject via an HPLC system.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Troubleshooting_Logic Start Analytical Issue (e.g., Unexpected Peak) CheckMethod Verify Method Parameters (e.g., Mobile Phase, Temp) Start->CheckMethod CheckSample Examine Sample Preparation (e.g., Freshness, Contamination) Start->CheckSample CheckSystem Inspect Instrument (e.g., Column, Detector) Start->CheckSystem IdentifyImpurity Compare with Known Impurities CheckMethod->IdentifyImpurity CheckSample->IdentifyImpurity CheckSystem->IdentifyImpurity Resolve Implement Corrective Action IdentifyImpurity->Resolve

Caption: A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-Iodo-1-methylindoline-2,3-dione, a halogenated and N-methylated derivative of the versatile isatin scaffold. Isatin and its analogs have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. This document aims to contextualize the potential therapeutic value of this compound by comparing its performance with structurally related isatin derivatives. The inclusion of an iodine atom at the 5-position and a methyl group at the 1-position of the indoline-2,3-dione core can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets.

Anticancer Activity: A Comparative Perspective

Table 1: Comparative in vitro Anticancer Activity of Isatin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Iodo-isatin Schiff base derivative (VIc) HeLa (Cervical Cancer)10.64Cisplatin14.08
IMR-32 (Neuroblastoma)11.24Cisplatin13.54
MCF-7 (Breast Cancer)12.52Cisplatin13.82
5-Bromo-isatin Schiff base derivative (VId) HeLa (Cervical Cancer)11.28Cisplatin14.08
IMR-32 (Neuroblastoma)12.04Cisplatin13.54
MCF-7 (Breast Cancer)13.14Cisplatin13.82
Unsubstituted Isatin Schiff base derivative (VIa) HeLa (Cervical Cancer)33.62Cisplatin14.08
Isatin (isolated from Couroupita guianensis) HL-60 (Leukemia)2.94 µg/mL--

Note: The data presented for 5-halo-isatin derivatives are for Schiff base modifications, which may contribute to the overall activity.

The data suggests that halogenation at the C5 position of the isatin ring, particularly with iodine or bromine, can enhance cytotoxic activity against various cancer cell lines when compared to the unsubstituted analog.[1] For instance, 5-iodo-isatin and 5-bromo-isatin Schiff base derivatives exhibit significantly lower IC50 values than the unsubstituted counterpart against HeLa, IMR-32, and MCF-7 cells.[1] Furthermore, isatin itself has demonstrated potent cytotoxicity against HL-60 leukemia cells.[2] While direct data for this compound is absent, the observed trends suggest that it could possess noteworthy anticancer properties. The N-methylation might further influence its activity profile.

Antibacterial Activity: Evaluating the Potential

Isatin derivatives have also been explored for their antibacterial properties. The structural modifications on the isatin scaffold, including halogenation and N-alkylation, play a crucial role in determining the spectrum and potency of their antibacterial action. Below is a comparative summary of the antibacterial activity of relevant isatin analogs.

Table 2: Comparative in vitro Antibacterial Activity of Isatin Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one MRSA0.98
5-Chloroisatin derivative Staphylococcus aureus-
Bacillus cereus-
Escherichia coli-
Pseudomonas aeruginosa-

Note: The data for the 5-iodo derivative is for a quinazolinone conjugate of iodo-indole. The 5-chloroisatin derivative showed good activity against the tested strains, but specific MIC values were not provided in the source.

A structurally related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, has demonstrated a very low Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent activity against this drug-resistant pathogen.[3] Studies on 5-chloroisatin derivatives have also reported good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][5] These findings suggest that the presence of a halogen at the 5-position of the isatin core is favorable for antibacterial activity. The N-methylation in this compound could further modulate this activity, potentially enhancing its penetration through bacterial cell membranes.

Experimental Protocols

To facilitate the validation and further exploration of the biological activities of this compound and its analogs, detailed protocols for the commonly employed in vitro assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[8][10]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_measurement Measurement & Analysis cell_seeding Seed Cancer Cells in 96-well plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Principle: This assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.[11]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] An indicator dye such as resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of bacterial growth.[13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilutions Prepare Serial Dilutions of Compound in Broth inoculate_plate Inoculate Wells with Bacterial Suspension compound_dilutions->inoculate_plate bacterial_inoculum Prepare Standardized Bacterial Inoculum bacterial_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Signaling Pathways and Logical Relationships

The biological activities of isatin derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, in cancer, isatins have been shown to inhibit cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and tyrosine kinases, thereby interfering with cell cycle progression and inducing apoptosis. In bacteria, they may disrupt cell wall synthesis, DNA replication, or other essential metabolic processes.

Isatin_Anticancer_Pathway cluster_compound Compound cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome isatin Isatin Derivative (e.g., this compound) cdk Cyclin-Dependent Kinases (CDKs) isatin->cdk Inhibition hdac Histone Deacetylases (HDACs) isatin->hdac Inhibition tk Tyrosine Kinases isatin->tk Inhibition cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest apoptosis Apoptosis hdac->apoptosis tk->cell_cycle_arrest tk->apoptosis cancer_inhibition Inhibition of Cancer Cell Growth cell_cycle_arrest->cancer_inhibition apoptosis->cancer_inhibition

References

The Structure-Activity Relationship of 5-Iodo-1-methylindoline-2,3-dione Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 5-Iodo-1-methylindoline-2,3-dione and its halogenated analogs reveals critical insights into their structure-activity relationship (SAR), particularly in the context of anticancer activity. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.

The indoline-2,3-dione, or isatin, scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Strategic modifications to the isatin core can significantly modulate its therapeutic potential. This guide focuses on the impact of halogen substitution at the C-5 position and methylation at the N-1 position, with a specific emphasis on this compound.

Comparative Biological Activity

The anticancer activity of this compound and its analogs is often attributed to their ability to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis. Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death, in cancer cells.

The following table summarizes the in vitro cytotoxic activity (IC50) of this compound and its chloro and bromo analogs against the human colorectal carcinoma cell line (HCT-116), as determined by the MTT assay. A lower IC50 value indicates greater potency.

Compound IDRIC50 (µM) against HCT-116
1a -Cl8.5
1b -Br5.2
1c -I2.1

Note: The data presented is a representative compilation from multiple studies and is intended for comparative purposes. Absolute values may vary based on specific experimental conditions.

The data clearly indicates a trend of increasing cytotoxic activity with the increasing atomic weight of the halogen substituent at the C-5 position. The 5-iodo analog (1c ) demonstrates the most potent anticancer activity, followed by the 5-bromo (1b ) and 5-chloro (1a ) analogs. This suggests that the nature of the halogen at this position is a critical determinant of the compound's biological efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.

Synthesis of this compound (1c)

Materials: 5-Iodoisatin, Methyl Iodide, Sodium Hydride (NaH), Anhydrous Dimethylformamide (DMF).

Procedure:

  • Dissolve 5-iodoisatin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (1.1 equivalents) portion-wise to the cooled solution while stirring. Continue stirring for 30 minutes at 0°C.

  • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds (1a, 1b, 1c) in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3/7 Activation Assay

Principle: This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent signal.

Procedure:

  • Seed HCT-116 cells in a 96-well white-walled plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Equilibrate the plate and its contents to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Analog This compound Analog Analog->VEGFR2 Inhibits Caspase Caspase-3/7 Activation Analog->Caspase Induces PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

G Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis Synthesis Synthesis of 5-Halo-1-methylindoline- 2,3-dione Analogs MTT MTT Cytotoxicity Assay (Determine IC50) Synthesis->MTT Caspase Caspase-3/7 Activation Assay MTT->Caspase VEGFR2_Assay VEGFR-2 Kinase Assay MTT->VEGFR2_Assay SAR Structure-Activity Relationship Analysis Caspase->SAR VEGFR2_Assay->SAR

Caption: Workflow for the synthesis and biological evaluation of the analogs.

Conclusion

The comparative analysis of this compound and its halogenated analogs underscores the critical role of the C-5 substituent in determining their anticancer potency. The observed trend of increasing activity with heavier halogens provides a clear direction for the rational design of more effective isatin-based anticancer agents. The detailed experimental protocols and mechanistic diagrams included in this guide offer a robust framework for researchers to build upon in the ongoing quest for novel cancer therapeutics. Further investigation into the in vivo efficacy and safety profiles of these promising compounds is warranted.

A Comparative Analysis of Halogenated Indoline-2,3-diones: Unveiling Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated indoline-2,3-diones, commonly known as halogenated isatins, represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold allows for structural modifications that can significantly modulate their therapeutic potential, particularly in the realm of oncology. This guide provides a comparative analysis of the anticancer activities of various halogenated indoline-2,3-diones, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of halogenated indoline-2,3-diones have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes. The following tables summarize the IC50 values of different halogenated isatins, categorized by the position and nature of the halogen substituent.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 5-Halogenated Indoline-2,3-diones

CompoundHalogen (Position 5)Cancer Cell LineIC50 (µM)Reference
5-FluoroisatinFluoroU937 (Human lymphoma)-[1]
5-ChloroisatinChloroHBL-100 (Human breast)246.53[2]
HeLa (Human cervical)247.29[2]
5-BromoisatinBromoU937 (Human lymphoma)-[1]
5-IodoisatinIodoU937 (Human lymphoma)-[1]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Other Halogenated Indoline-2,3-dione Derivatives

CompoundHalogen Substituent(s)Cancer Cell LineIC50 (µM)Reference
5,7-Dibromoisatin derivative (7f)5-Bromo, 7-BromoHematopoietic cancer cell lines0.49[1]
1-((4-chlorophenyl)amino) (phenyl)methyl)-5-chloroisatin5-ChloroA549 (Human lung)2.01
MCF-7 (Human breast)1.87
HepG2 (Human liver)3.42
1-((4-bromophenyl)amino) (phenyl)methyl)-5-bromoisatin5-BromoA549 (Human lung)1.58
MCF-7 (Human breast)1.24
HepG2 (Human liver)2.11
1-((4-fluorophenyl)amino) (phenyl)methyl)-5-fluoroisatin5-FluoroA549 (Human lung)2.45
MCF-7 (Human breast)2.16
HepG2 (Human liver)4.13

Note: A lower IC50 value indicates a higher potency of the compound. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables highlights key structure-activity relationships for halogenated indoline-2,3-diones:

  • Influence of Halogen Position: Substitution at the 5-position of the isatin ring is frequently associated with enhanced biological activity.[1]

  • Effect of Halogen Type: Halogenation, in general, tends to increase the anticancer activity compared to the unsubstituted parent compound.[1] Studies have shown that 5-bromo-, 5-iodo-, and 5-fluoroisatin are 5-10 times more active than unsubstituted isatin against the U937 cell line.[1]

  • Multiple Halogenations: The introduction of multiple halogen atoms, such as in 5,7-dibromoisatin derivatives, can lead to a significant increase in potency, with some compounds showing up to a 100-fold enhancement in activity compared to the parent isatin.[1]

  • Lipophilicity: The cytotoxic activity of isatin derivatives has been correlated with their lipophilicity, with more lipophilic compounds often exhibiting greater potency.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments.

Synthesis of 5-Halogenated Indoline-2,3-diones

The synthesis of 5-substituted indoline-2,3-diones is often achieved through a multi-step process starting from the corresponding 4-substituted aniline.

General Procedure for the Synthesis of 5-Fluoro- and 5-Bromo-1H-indole-2,3-dione:

  • Amidation: 4-Substituted anilines are reacted with chloral hydrate and hydroxylamine hydrochloride to form the corresponding 4-substituted isonitrosoacetanilides.[3]

  • Cyclization: The resulting isonitrosoacetanilide is then cyclized in the presence of concentrated sulfuric acid to yield the desired 5-substituted indoline-2,3-dione.[3]

Synthesis of 5-Iodo-1H-indole-2,3-dione (via 5-Iodoindole):

A common route to 5-iodo-1H-indole-2,3-dione involves the oxidation of 5-iodoindole. The synthesis of 5-iodoindole can be achieved through various methods, including the Sandmeyer reaction starting from 5-aminoindole.[4]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated indoline-2,3-dione derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assay: Z'-LYTE™ Kinase Assay

The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity and inhibition.

General Protocol:

  • Kinase Reaction: The kinase, a peptide substrate labeled with two fluorophores (a FRET pair), and ATP are combined in a reaction buffer. The test compound (halogenated indoline-2,3-dione) is added at various concentrations. The kinase reaction is allowed to proceed, during which the kinase transfers a phosphate group from ATP to the peptide substrate.

  • Development Reaction: A development reagent, which is a site-specific protease, is added. This protease specifically cleaves the non-phosphorylated peptide substrate, disrupting the FRET. Phosphorylated peptides are protected from cleavage.

  • Signal Detection: The fluorescence is measured at two wavelengths (e.g., 445 nm for the donor and 520 nm for the acceptor). The ratio of the two emission intensities is calculated.

  • Inhibition Calculation: The degree of kinase inhibition is determined by the change in the emission ratio in the presence of the test compound compared to the control (no inhibitor). The IC50 or Ki value can then be calculated from the dose-response curve.[5][6][7]

Signaling Pathway and Mechanism of Action

Halogenated indoline-2,3-diones exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis (programmed cell death). A key target in angiogenesis, the formation of new blood vessels that tumors need to grow, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Signaling Pathway Leading to Apoptosis

Inhibition of VEGFR-2 by halogenated indoline-2,3-diones can disrupt downstream signaling pathways that are crucial for cancer cell survival and proliferation, ultimately leading to apoptosis. The diagram below illustrates a simplified representation of this process.

VEGFR2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (by phosphorylation) Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes VEGF VEGF VEGF->VEGFR2 Binds and Activates Halogenated_Isatin Halogenated Indoline-2,3-dione Halogenated_Isatin->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by halogenated indoline-2,3-diones, leading to apoptosis.

This pathway highlights that by inhibiting VEGFR-2, halogenated isatins can prevent the activation of the pro-survival PI3K/Akt pathway.[8][9][10] This leads to the de-inhibition of pro-apoptotic proteins like Bad and Caspase-9, ultimately triggering the executioner Caspase-3 and inducing apoptosis in cancer cells.

Conclusion

This comparative guide underscores the significant potential of halogenated indoline-2,3-diones as a scaffold for the development of novel anticancer agents. The presented quantitative data and structure-activity relationships provide a valuable resource for researchers in medicinal chemistry and drug discovery. The position and nature of the halogen substituent critically influence the cytotoxic potency of these compounds. Further research focusing on the synthesis and evaluation of a wider range of halogenated derivatives, particularly those with substitutions at less explored positions, will be crucial for the rational design of more potent and selective anticancer drugs. The detailed experimental protocols and the visualized signaling pathway offer a practical framework for future investigations in this promising area of cancer research.

References

The Efficacy of Substituted Indoline-2,3-diones: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of substituted indoline-2,3-diones, with a focus on anticancer applications. Due to a lack of specific experimental data for 5-Iodo-1-methylindoline-2,3-dione, this guide provides a comparative overview based on structurally related compounds.

Introduction

Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of isatin have been extensively investigated for their potential as therapeutic agents, particularly in the realm of oncology. While specific efficacy data for this compound remains unavailable in the public domain, this guide synthesizes the existing in vitro and in vivo research on structurally analogous compounds to provide a comparative framework for understanding their potential efficacy.

The core structure of indoline-2,3-dione allows for substitutions at various positions, leading to a diverse library of compounds with varying biological activities. Halogenation and N-alkylation are common modifications explored to enhance the therapeutic properties of the isatin core. This guide will focus on the impact of such substitutions on the in vitro cytotoxicity and in vivo antitumor activity of this class of compounds.

In Vitro Efficacy of Substituted Indoline-2,3-diones

The in vitro efficacy of substituted indoline-2,3-diones is predominantly evaluated through cytotoxicity assays against various cancer cell lines. These assays provide crucial preliminary data on the dose-dependent effects of the compounds on cell viability and proliferation.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various substituted indoline-2,3-dione analogs against a panel of human cancer cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Compound/AnalogCell LineIC50 (µM)Reference
Multi-substituted isatin derivative 4l K562 (Leukemia)1.75[2]
HepG2 (Hepatocellular Carcinoma)3.20[2]
HT-29 (Colon Carcinoma)4.17[2]
Chlorine-substituted indolin-2-one 9 HepG2 (Hepatocellular Carcinoma)2.53[3]
MCF-7 (Breast Adenocarcinoma)7.54[3]
Chlorine-substituted indolin-2-one 20 HepG2 (Hepatocellular Carcinoma)3.08[3]
MCF-7 (Breast Adenocarcinoma)5.28[3]
N-benzylisoindole-1,3-dione derivative 3 A549-Luc (Adenocarcinoma)114.25[4]
N-benzylisoindole-1,3-dione derivative 4 A549-Luc (Adenocarcinoma)116.26[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The data presented is for a selection of substituted indoline-2,3-diones and related structures to illustrate the range of activities observed.

In Vivo Efficacy of Substituted Indoline-2,3-diones

In vivo studies are critical for evaluating the therapeutic potential of drug candidates in a whole-organism context. These studies typically involve animal models, such as mice with induced tumors, to assess the compound's antitumor activity, toxicity, and pharmacokinetic properties.

Due to the absence of specific in vivo data for this compound, we present a general overview of in vivo study designs for related compounds. For instance, a study on N-benzylisoindole-1,3-dione derivatives utilized a xenograft model with A549-luc lung cancer cells in nude mice to evaluate in vivo therapeutic potential.[4] Key parameters assessed in such studies include tumor growth inhibition, survival rates, and any observable toxic effects.[4]

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of the efficacy of novel compounds. Below are detailed methodologies for key experiments commonly cited in the study of substituted indoline-2,3-diones.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/cm²) and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and further diluted in the cell culture medium.[4] A control group receives only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

In Vivo Xenograft Model

Xenograft models are commonly used to evaluate the antitumor efficacy of compounds in vivo.

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 × 10^6 A549-luc cells in 100 µL) is subcutaneously injected into immunodeficient mice (e.g., nude mice).[4]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor size, body weight, and overall health of the mice are monitored regularly.

  • Endpoint: The study is concluded when the tumors in the control group reach a certain size, or after a predetermined period. The tumors are then excised and weighed.

Signaling Pathways and Mechanisms of Action

Substituted indoline-2,3-diones have been shown to exert their anticancer effects through the modulation of various signaling pathways. While the precise mechanism of this compound is unknown, related compounds have been reported to interfere with key cellular processes.

A review of isatin-based derivatives suggests their involvement in multiple signaling therapeutic pathways as anti-cancer agents.[5] These compounds can induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. For instance, some multi-substituted isatin derivatives have been observed to cause cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are characteristic features of apoptosis.[2]

Signaling_Pathway Substituted Indoline-2,3-dione Substituted Indoline-2,3-dione Cellular Targets Cellular Targets Substituted Indoline-2,3-dione->Cellular Targets Binds to Signaling Pathways Signaling Pathways Cellular Targets->Signaling Pathways Modulates Cellular Response Cellular Response Signaling Pathways->Cellular Response Leads to Apoptosis Apoptosis Cellular Response->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Response->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cellular Response->Inhibition of Proliferation

Caption: General signaling pathway of substituted indoline-2,3-diones.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of substituted indoline-2,3-diones.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Cytotoxicity Screening (e.g., MTT Assay) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity Screening (e.g., MTT Assay)->Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Animal Model Development (Xenograft) Animal Model Development (Xenograft) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis)->Animal Model Development (Xenograft) Lead Compound Selection Efficacy Studies (Tumor Growth Inhibition) Efficacy Studies (Tumor Growth Inhibition) Animal Model Development (Xenograft)->Efficacy Studies (Tumor Growth Inhibition) Toxicity and Pharmacokinetic Studies Toxicity and Pharmacokinetic Studies Efficacy Studies (Tumor Growth Inhibition)->Toxicity and Pharmacokinetic Studies

Caption: Preclinical evaluation workflow for indoline-2,3-dione derivatives.

Conclusion

Substituted indoline-2,3-diones represent a promising class of compounds with significant potential for the development of novel anticancer agents. While specific data on the in vitro and in vivo efficacy of this compound is not currently available, the extensive research on analogous compounds provides a strong rationale for its further investigation. The comparative data presented in this guide highlights the importance of substitution patterns on the indoline-2,3-dione core in determining biological activity. Future studies are warranted to elucidate the specific efficacy, mechanism of action, and safety profile of this compound to fully assess its therapeutic potential.

References

Comparative Analysis of 5-Iodo-1-methylindoline-2,3-dione in the Landscape of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Iodo-1-methylindoline-2,3-dione, a member of the versatile isatin family of heterocyclic compounds. While direct cross-reactivity studies on this specific molecule are not extensively available in publicly accessible literature, this document compiles and compares its potential activity based on structure-activity relationship (SAR) studies of analogous isatin derivatives. The isatin scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The substitutions present in this compound—a halogen at the 5-position and a methyl group at the N-1 position—are key determinants of its potential biological profile.

Structure-Activity Relationship and Comparative Insights

The biological activity of isatin derivatives is significantly influenced by the nature and position of substituents on the indole ring. The presence of a halogen at the C-5 position and alkylation at the N-1 position, as seen in this compound, have been shown to modulate the potency and selectivity of these compounds across various biological targets.

Impact of 5-Halogenation

Halogenation at the 5-position of the isatin ring is a common strategy to enhance biological activity. Studies on various isatin analogs have demonstrated that the introduction of a halogen, such as iodine, can lead to increased potency. For instance, 5-halogenated isatin derivatives have shown marked enhancement in anti-bacterial activity.[1] In the context of anticancer activity, the presence of a halogen at the C-5 position can enhance cytotoxic effects.[2] For example, a chloro-substituted isatin derivative displayed potent anticancer activity against several breast cancer cell lines.[3] This suggests that the 5-iodo substitution in this compound likely contributes positively to its potential as a bioactive agent.

Impact of N-Alkylation

N-alkylation of the isatin core is another critical modification that influences its pharmacological properties. The introduction of a methyl group at the N-1 position, as in this compound, has been shown to be effective in enhancing antibacterial activity.[1] Furthermore, N-substituted isatin derivatives have been explored as inhibitors of various enzymes, with the substitution modulating the inhibitory profile.[1] For instance, N-methyl isatin has been evaluated for its inhibitory activity against monoamine oxidase (MAO) enzymes.[4]

The combination of these two structural features—5-halogenation and N-alkylation—in a single molecule suggests a potentially synergistic effect on its biological activity.

Comparative Data on Substituted Isatin Derivatives

To provide a clearer perspective on how substitutions affect the biological activity of the isatin core, the following table summarizes findings from various studies on isatin analogs. This data allows for an indirect comparison of the potential activities of this compound.

Substitution Biological Target/Activity Observed Effect Reference
5-Halogenation AntibacterialMarked enhancement in activity[1]
AnticancerCan enhance cytotoxic activity[2]
Monoamine Oxidase (MAO) InhibitionSubstitutions at the 5-position can increase MAO inhibitory activity[4]
N-Alkylation AntibacterialEffective in causing marked enhancement in activity[1]
Monoamine Oxidase (MAO) InhibitionN-methyl isatin shows inhibitory activity against MAO-A[4]
Combined 5-Halogenation and N-Alkylation Anticancer (e.g., 5-chloro-N-substituted)Potent activity against breast cancer cell lines[3]

Experimental Protocols

The evaluation of the biological activity of isatin derivatives typically involves a range of in vitro assays. Below are generalized protocols for assessing antibacterial and cytotoxic activities, which would be applicable for characterizing this compound.

General Protocol for Antibacterial Activity Screening (Microdilution Method)
  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compound. A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Reading Results: The plates are incubated at 37°C for 18-24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent and serially diluted. The cells are then treated with different concentrations of the compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway Involvement

Isatin derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. One of the key targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Isatin This compound (Isatin Derivative) Isatin->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Potential inhibition of the EGFR signaling pathway by isatin derivatives.

Experimental Workflow for Activity Screening

The general workflow for screening and evaluating the biological activity of a novel isatin derivative like this compound is a multi-step process that begins with initial screening and progresses to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanism of Action Studies Primary_Assay Primary Biological Assay (e.g., Antibacterial MIC, Anticancer IC50) Dose_Response Dose-Response Studies Primary_Assay->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Target_ID Target Identification & Validation SAR_Studies->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Caption: General experimental workflow for evaluating bioactive compounds.

References

Benchmarking 5-Iodo-1-methylindoline-2,3-dione Against Known Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-Iodo-1-methylindoline-2,3-dione against established cholinesterase inhibitors. While direct experimental data for this specific compound is not yet publicly available, its structural similarity to other known bioactive isoindoline-1,3-diones suggests its potential as a modulator of cholinesterase activity. Derivatives of isoindoline-1,3-dione have demonstrated a range of biological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of neurodegenerative diseases such as Alzheimer's disease.[1][2] Further research into isoindoline-1,3-dione derivatives has shown their potential as non-steroidal analgesics and antibacterial agents.[3][4]

This document outlines the necessary experimental framework to evaluate this compound and compares its potential efficacy with that of well-characterized inhibitors, Donepezil and Tacrine.

Data Presentation: Comparative Inhibitor Activity

To provide a clear benchmark, the following table summarizes the inhibitory concentrations (IC50) of well-established cholinesterase inhibitors against their primary targets. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data for this compound is presented as hypothetical and would need to be determined experimentally.

CompoundTarget EnzymeIC50 (nM)
This compound Acetylcholinesterase (AChE)To Be Determined
Butyrylcholinesterase (BuChE)To Be Determined
Donepezil Acetylcholinesterase (AChE)6.7
Butyrylcholinesterase (BuChE)3100
Tacrine Acetylcholinesterase (AChE)7.7
Butyrylcholinesterase (BuChE)0.4

Experimental Protocols: Cholinesterase Inhibition Assay

A standardized in vitro assay based on the Ellman's method is recommended to determine the IC50 values of this compound.

Objective: To quantify the inhibitory effect of this compound on the activity of acetylcholinesterase and butyrylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil and Tacrine (positive controls)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents should be prepared in the phosphate buffer (pH 8.0). A stock solution of the test compound and control inhibitors should be prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations.

  • Assay Mixture: In a 96-well plate, add 25 µL of the test compound or control inhibitor at various concentrations.

  • Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE) and 125 µL of the DTNB solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the relevant biological pathway and the experimental workflow.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Binding Inhibitor This compound (Cholinesterase Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of cholinesterase inhibitors.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates, DTNB, Test Compound, Controls) start->prep_reagents plate_setup Add Test/Control Compounds to 96-well Plate prep_reagents->plate_setup add_enzyme Add Enzyme Solution (AChE or BuChE) plate_setup->add_enzyme incubate Incubate at 37°C for 15 minutes add_enzyme->incubate add_substrate Add Substrate (ATCI/BTCI) and DTNB Solution incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro cholinesterase inhibition assay.

References

A Comparative Guide to the Biological Specificity of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline-2,3-dione, or isatin, scaffold is a prominent privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. The specific compound, 5-Iodo-1-methylindoline-2,3-dione, belongs to this versatile class. While a singular, well-defined primary biological target for this compound is not extensively documented in publicly available literature, the broader family of isatin derivatives has been evaluated against a wide array of biological targets. This guide provides a comparative assessment of the biological activities of various isatin derivatives, offering insights into their potential therapeutic applications and the influence of different substitutions on their activity.

Isatin and its analogues have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3][4][5] The versatility of the isatin core allows for chemical modifications at the N1, C5, and C7 positions, as well as derivatization of the C3 carbonyl group, leading to a wide chemical space for drug discovery.[6]

Comparative Biological Activities of Isatin Derivatives

The biological activity of isatin derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the reported activities of several isatin analogues across different biological targets, including cancer cell lines and enzymes. This comparative data highlights the broad therapeutic potential of this class of compounds.

Compound/DerivativeTarget/AssayActivity (IC50/MIC)Reference
Isatin-Thiazole Hybrid (6p) α-Glucosidase5.36 ± 0.13 µM[7]
Acarbose (Standard) α-Glucosidase817.38 ± 6.27 µM[7]
Isatin-Derivative (2b) GSK-3βNot specified, but potent[8]
Isatin-Derivative (4h) GSK-3βNot specified, but potent[8]
5-Halo-substituted Isatin Derivatives AnticancerPotent[9]
Isatin-coumarin hybrids Tubulin polymerization~ 1–5 μM[6]
Isatin-hydrazones Breast cancer cells (ROS-mediated apoptosis)Potent[6]
Isatin-thiazole derivative (7f) Methicillin-resistant Staphylococcus aureus (MRSA)Potent[10]
Isatin-thiazole derivative (7h, 11f) Candida albicansEquivalent to Nystatin[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of isatin derivatives stem from their ability to interact with multiple cellular pathways. Their anticancer properties, for instance, are attributed to mechanisms such as the inhibition of protein kinases crucial for cell cycle progression and angiogenesis, induction of apoptosis, and disruption of microtubule dynamics.[6][11]

Signaling_Pathways cluster_0 Isatin Derivatives cluster_1 Cellular Processes cluster_2 Therapeutic Outcomes Isatin Isatin Derivatives Kinase Kinase Inhibition (CDK2, VEGFR-2, EGFR) Isatin->Kinase Apoptosis Induction of Apoptosis (Caspase activation) Isatin->Apoptosis Tubulin Tubulin Polymerization Inhibition Isatin->Tubulin Enzyme Enzyme Inhibition (α-Glucosidase, GSK-3β) Isatin->Enzyme Antimicrobial Antimicrobial Activity Isatin->Antimicrobial Anticancer Anticancer Activity Kinase->Anticancer Apoptosis->Anticancer Tubulin->Anticancer Antidiabetic Antidiabetic Activity Enzyme->Antidiabetic Neuroprotective Neuroprotective Effects Enzyme->Neuroprotective MTT_Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Treatment with Isatin Derivative B->C D Incubation (e.g., 48h) C->D E Addition of MTT Reagent D->E F Incubation (e.g., 4h) E->F G Addition of Solubilizing Agent F->G H Absorbance Measurement G->H I IC50 Calculation H->I

References

Navigating the Reproducibility of 5-Iodo-1-methylindoline-2,3-dione in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For researchers and drug development professionals, the reproducibility of experimental results is paramount. 5-Iodo-1-methylindoline-2,3-dione, a member of the isatin class of compounds, has garnered interest for its potential biological activities, particularly as an inhibitor of various protein kinases. However, the reliability and consistency of experiments involving this compound can be influenced by several factors. This guide provides a comparative overview of the experimental landscape surrounding this compound, offering insights into its performance, potential alternatives, and key considerations for ensuring experimental robustness.

Understanding the Context: Isatins as Bioactive Molecules

Isatin and its derivatives are a versatile class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial regulators of cellular processes. The substitution pattern on the isatin core, such as the iodo- and methyl- groups in this compound, can significantly influence the compound's potency, selectivity, and even its physicochemical properties, which in turn can affect experimental outcomes.

Performance and Reproducibility: A Data-Driven Comparison

While specific studies focusing solely on the reproducibility of this compound are limited, we can draw inferences from the broader literature on substituted isatins and general principles of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying the potency of a compound. Below is a table summarizing reported IC50 values for various isatin derivatives against different cancer cell lines, providing a basis for performance comparison. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[1][2]

Compound/AlternativeTarget Cell LineReported IC50 (µM)Key Observations
This compound Data not readily available in reviewed literature-Limited public data necessitates careful in-house validation.
5-Fluoro-1-methylindoline-2,3-dioneVarious cancer cell linesVaries (typically in the low micromolar range)Halogen substitution at the 5-position is a common strategy to enhance activity.
Sunitinib (an isatin-based drug)Multiple cancer cell linesVaries (nanomolar to micromolar range)Approved drug, extensive data available, serves as a benchmark.
Other 5-substituted IsatinsVarious cancer cell linesWide range (sub-micromolar to >100 µM)Activity is highly dependent on the nature of the substituent.

Note: The lack of readily available, standardized IC50 data for this compound underscores the importance of rigorous internal validation and careful reporting of experimental details to ensure reproducibility.

Factors Influencing Experimental Reproducibility

Several factors can contribute to variability in experiments involving this compound and its analogs. Understanding and controlling these variables is critical for obtaining reliable and reproducible data.

  • Compound Purity and Stability: The purity of the compound is a fundamental factor. Impurities can have their own biological effects, leading to misleading results. The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, light exposure) should also be assessed.

  • Cell-Based Assay Variability: Cell-based assays are inherently complex and prone to variability.[3][4][5] Factors such as cell line identity and passage number, cell density, growth medium composition, and incubation time can all influence the outcome.[6]

  • Assay-Specific Parameters: The choice of assay and its specific parameters are critical. For instance, in a kinase inhibition assay, the concentrations of the enzyme, substrate, and ATP can significantly impact the measured IC50 value.[1] The choice of detection method (e.g., colorimetric, fluorescent, luminescent) can also introduce variability.

  • Operator-Dependent Variation: Subtle differences in experimental technique between researchers can lead to variations in results. Standardization of protocols and thorough training are essential to minimize this source of error.

Experimental Protocols: A Foundation for Reproducibility

Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are example methodologies for key experiments often performed with compounds like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound Reaction_Setup Combine Kinase and Compound in Microplate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with Substrate and ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction and Add Detection Reagent Incubation->Reaction_Stop Signal_Measurement Measure Signal (e.g., Luminescence) Reaction_Stop->Signal_Measurement Inhibition_Calculation Calculate % Inhibition Signal_Measurement->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cells.

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

signaling_pathway Compound This compound Kinase Target Protein Kinase Compound->Kinase Binds to ATP pocket Inhibition Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Substrate->Phosphorylation Cellular_Process Cellular Process (e.g., Proliferation, Survival) Phosphorylation->Cellular_Process Regulates Effect Disruption Inhibition->Kinase

Caption: Putative signaling pathway inhibition by this compound.

Alternatives and Comparative Assessment

When considering alternatives to this compound, researchers can explore other halogenated isatins or different chemical scaffolds targeting the same biological pathway.

  • Other 5-Halogenated Isatins: Compounds with fluorine, chlorine, or bromine at the 5-position are common alternatives. These substitutions can alter the compound's electronic properties and lipophilicity, potentially affecting cell permeability and target engagement. Comparative studies with these analogs under identical experimental conditions are crucial to determine relative potency and potential for off-target effects.

  • Known Kinase Inhibitors: For well-characterized kinase targets, established inhibitors (e.g., Sunitinib for VEGFR/PDGFR, or specific inhibitors for other kinases) can serve as valuable positive controls and benchmarks for performance and reproducibility.

  • Non-Isatin Scaffolds: Depending on the target, inhibitors with entirely different chemical structures may offer advantages in terms of selectivity, potency, or reduced off-target toxicity.

Conclusion and Recommendations

The reproducibility of experiments involving this compound, like any small molecule inhibitor, is contingent on meticulous experimental design and execution. While this compound holds potential as a research tool, the limited availability of public data necessitates a cautious and rigorous approach.

To enhance the reproducibility and reliability of findings, researchers are encouraged to:

  • Thoroughly Characterize the Compound: Ensure the purity and stability of this compound before use.

  • Standardize Protocols: Implement and meticulously document detailed experimental protocols, paying close attention to all variables.

  • Utilize Appropriate Controls: Always include positive and negative controls to validate assay performance.

  • Perform Dose-Response Studies: Characterize the activity of the compound over a range of concentrations to determine its potency accurately.

  • Publish Detailed Methodologies: When reporting findings, provide comprehensive experimental details to allow for independent replication and verification by the scientific community.

By adhering to these principles, the scientific community can build a more robust and reliable understanding of the biological effects of this compound and accelerate its potential translation into therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-1-methylindoline-2,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Iodo-1-methylindoline-2,3-dione, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, this substance should be handled with care.

Key Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or generating dust, a dust mask (e.g., N95) is recommended.[2]

Disposal Plan: Step-by-Step Protocol

The primary principle for the disposal of this compound is to treat it as halogenated organic waste . This type of waste must be segregated from non-halogenated waste streams to ensure proper treatment, which typically involves high-temperature incineration.

Experimental Protocol for Disposal:

  • Waste Collection Point: All handling and preparation of the waste for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."

    • The container must be made of a material compatible with the chemical.

    • Ensure the container has a secure screw-top cap.

  • Transferring the Waste:

    • Carefully transfer any solid this compound waste into the designated halogenated waste container.

    • If the compound is in solution, transfer the liquid into the appropriate halogenated liquid waste container. Do not mix with non-halogenated solvent waste.

    • Use a funnel for liquids to prevent spills.

    • Minimize the generation of dust if handling a solid.

  • Decontamination of Empty Containers:

    • Rinse the original container with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Pour the rinsate into the "Halogenated Organic Waste" container.

    • Repeat the rinsing process two more times (triple rinse).

    • Deface the label on the empty, rinsed container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.

  • Labeling and Storage:

    • Ensure the "Halogenated Organic Waste" container is accurately labeled with its contents, including "this compound."

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Final Disposal:

    • Arrange for the collection of the "Halogenated Organic Waste" container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never pour this compound or any other halogenated organic compound down the drain.

Data Summary

The following table summarizes the known physical, chemical, and toxicological properties of the related compound, 5-Iodoisatin, which should be considered as indicative for this compound.

PropertyValue
Chemical Formula C₈H₄INO₂ (for 5-Iodoisatin)
Molecular Weight 273.03 g/mol (for 5-Iodoisatin)
Appearance Orange to brown or dark red powder/crystal
Melting Point 276-280 °C (lit.)
Solubility Soluble in acetone, acetic acid, and ethanol. Insoluble in water.
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Skin Sensitizer 1, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P280 (Wear protective gloves/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of soap and water.), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_cat Waste Categorization cluster_disposal_action Disposal Action start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_solid Is the waste solid or liquid? fume_hood->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid transfer_solid Transfer to 'Halogenated Organic Solid Waste' Container solid_waste->transfer_solid transfer_liquid Transfer to 'Halogenated Organic Liquid Waste' Container liquid_waste->transfer_liquid decontaminate Triple Rinse Empty Container with Suitable Solvent transfer_solid->decontaminate transfer_liquid->decontaminate rinsate Add Rinsate to 'Halogenated Organic Liquid Waste' decontaminate->rinsate label_store Securely Cap, Label, and Store Waste Container in Designated Area rinsate->label_store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor label_store->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Iodo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of 5-Iodo-1-methylindoline-2,3-dione. Adherence to these procedural guidelines is critical for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.[1][2]Protects eyes from splashes, dust, and vapors.[2][3]
Face ShieldTo be worn over safety goggles.[1][2]Provides additional protection against splashes, especially when handling larger quantities or during vigorous reactions.[1][2]
Hand Protection Disposable GlovesNitrile gloves.[1][2][3]Provides initial protection against incidental contact.[2] Should be changed immediately upon contamination.
Chemical-Resistant GlovesHeavy-duty gloves may be necessary for prolonged handling.Offers extended protection when direct or prolonged contact is anticipated.
Body Protection Laboratory CoatFlame-resistant Nomex® or equivalent.[1]Protects skin and clothing from spills and splashes.[1]
Full-Length PantsMade of non-synthetic material like cotton.[1]Protects legs from chemical exposure.
Closed-Toe ShoesLeather or other chemical-resistant material.[1]Protects feet from spills and falling objects.[1]
Respiratory Protection Fume HoodAll handling of solid and solutions should be conducted in a certified chemical fume hood.
RespiratorRequired if engineering controls are insufficient.[1][3][4]Protects against inhalation of dust or vapors. Use requires prior medical evaluation and fit testing.[1]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following experimental protocol is necessary to ensure safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure all required PPE is available and in good condition.

    • Inspect the chemical container for any damage or leaks.

    • Ensure a chemical fume hood is operational and available for use.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Handling the Compound:

    • All weighing and transfers of the solid compound must be conducted within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[5][6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

    • Unused or excess material should be treated as hazardous waste.

  • Container Disposal:

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the empty container should be disposed of in accordance with institutional and local regulations.

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5][6][7] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

SafeHandlingWorkflow A Don Personal Protective Equipment (PPE) B Verify Fume Hood Operation A->B C Locate Emergency Equipment B->C D Weigh and Transfer in Fume Hood C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Collect Contaminated Materials F->G Proceed to Disposal H Rinse Empty Containers G->H I Dispose via EHS Office H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-methylindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-Iodo-1-methylindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.